Ethyl acetohydroxamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (1E)-N-hydroxyethanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAVVNRCKPKNM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10576-12-2 | |
| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl N-hydroxyacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Ethyl Acetohydroxamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl acetohydroxamate is a crucial molecule in the study of enzyme inhibition, primarily acting as a prodrug for its active form, acetohydroxamic acid (AHA). AHA is a potent and well-characterized inhibitor of urease, a nickel-containing metalloenzyme. This guide delves into the core mechanism of action of this compound, its conversion to AHA, and the subsequent inhibition of urease. It provides quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the key pathways and workflows.
Introduction to this compound and Urease
This compound is a synthetic compound that serves as a precursor to acetohydroxamic acid (AHA).[1] AHA is structurally similar to urea (B33335), the natural substrate for the urease enzyme.[2] Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[3] This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[4] The inhibition of urease is, therefore, a key therapeutic strategy.[4]
Core Mechanism of Action
The inhibitory action of this compound is a two-step process involving its hydrolysis to the active inhibitor, acetohydroxamic acid (AHA), which then directly inhibits the urease enzyme.
Prodrug Conversion
This compound is readily hydrolyzed in vivo to yield acetohydroxamic acid (AHA) and ethanol. This conversion is essential for its biological activity.
Urease Inhibition by Acetohydroxamic Acid (AHA)
The mechanism of urease inhibition by AHA is multifaceted and involves competitive and irreversible binding to the enzyme's active site.
-
Competitive Inhibition : Due to its structural similarity to urea, AHA acts as a competitive inhibitor, binding to the active site of urease and preventing the substrate (urea) from binding.[1][5]
-
Active Site Binding : The active site of urease contains a binuclear nickel center, with two Ni(II) ions that are crucial for catalysis.[6][7] The hydroxamic acid moiety (-CONHOH) of AHA is the key pharmacophore responsible for its inhibitory activity.[8] It coordinates with the two nickel ions in the active site, forming a stable chelate complex.[5][8] This binding effectively blocks the catalytic machinery of the enzyme.
-
Irreversible Inhibition : The interaction between AHA and the urease active site is considered irreversible, leading to a potent and long-lasting inhibition of the enzyme's activity.[2][9]
The following diagram illustrates the enzymatic reaction of urease and its inhibition by acetohydroxamic acid.
Quantitative Data on Urease Inhibition
The inhibitory potency of acetohydroxamic acid (AHA) against urease has been quantified using various parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the urease and the experimental conditions.
| Parameter | Value | Urease Source | pH | Temperature (°C) | Reference |
| IC50 | 900 µM | Soybean | 7.0 | 37 | [1] |
| Ki | 0.053 mM | Soybean | 7.0 | 37 | [1] |
| IC50 | 0.11 mM | Helicobacter pylori | - | - | [10] |
| IC50 | 0.26 mM | Jack bean | - | - | [10] |
Experimental Protocols
The most common method for determining urease inhibition is the Berthelot method, a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[11]
Principle of the Berthelot Method
Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically (typically between 625 and 670 nm), and the intensity of the color is directly proportional to the ammonia concentration.[11]
Reagents and Equipment
-
Urease solution : Purified urease (e.g., from Jack bean) dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Urea solution : Urea dissolved in buffer.
-
Inhibitor solution : this compound or acetohydroxamic acid dissolved in a suitable solvent.
-
Phenol-nitroprusside solution (Berthelot solution A) : A solution of phenol (B47542) and sodium nitroprusside.[12]
-
Alkaline hypochlorite (B82951) solution (Berthelot solution B) : A solution of sodium hypochlorite in an alkaline solution.[12]
-
Ammonia standard solution : For creating a calibration curve.
-
Equipment : Spectrophotometer or microplate reader, incubator, pipettes, and test tubes or 96-well plates.[11]
Experimental Workflow
The following diagram outlines the typical workflow for a urease inhibition assay using the Berthelot method.
Step-by-Step Procedure
-
Prepare Reagents : Prepare all solutions as described above.
-
Set up the Assay : In a 96-well plate or test tubes, add the urease solution and different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation : Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop Reaction and Develop Color : Stop the reaction by adding the Berthelot reagents (Solution A and Solution B). Incubate for a further period (e.g., 20-30 minutes) at room temperature to allow for color development.[12]
-
Measure Absorbance : Measure the absorbance of the solution at the appropriate wavelength (e.g., 630 nm) using a spectrophotometer or microplate reader.
-
Calculate Percentage Inhibition : The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100[11]
-
Determine IC50 : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]
Conclusion
This compound functions as an effective urease inhibitor through its conversion to acetohydroxamic acid. The mechanism of action is well-established, involving competitive and irreversible inhibition of the urease enzyme by chelating the nickel ions in its active site. The quantitative analysis of its inhibitory activity and the standardized protocols for its evaluation are crucial for the development of novel therapeutics targeting urease-producing pathogens. The information and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. static.igem.wiki [static.igem.wiki]
An In-depth Technical Guide to the Synthesis and Properties of Ethyl Acetohydroxamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl acetohydroxamate, a versatile organic compound, holds significant importance as a synthetic intermediate in the pharmaceutical and chemical industries. Its utility stems from the presence of the hydroxamic acid functional group, which imparts metal-chelating and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a urease and matrix metalloproteinase inhibitor. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams to elucidate reaction pathways and biological mechanisms.
Introduction
This compound (EAH) is a hydroxamic acid derivative with the chemical formula C₄H₉NO₂. First synthesized in the mid-20th century, it has since been recognized for its potential in various scientific and industrial fields.[1] As an intermediate, it is crucial in the synthesis of more complex molecules, including enzyme inhibitors and metal-chelating agents.[1][2] Its biological activity is primarily attributed to the hydroxamic acid moiety, which can effectively bind to the metal centers of enzymes, leading to their inhibition. This guide aims to provide a detailed resource for professionals engaged in research and development involving this compound and related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and established methods involve the reaction of an ethyl acetoacetate (B1235776) derivative with a source of hydroxylamine (B1172632).
Synthesis from Ethyl Acetoacetate and Hydroxylamine Hydrochloride
This is a widely used laboratory-scale method for the preparation of this compound.[1] The reaction proceeds via a nucleophilic attack of hydroxylamine on the ester carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent ring-opening to yield the final product. The reaction is typically carried out in an alcoholic solvent under basic conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in methanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium hydroxide in methanol. A precipitate of NaCl or KCl will form.
-
To this stirred suspension, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a small amount of water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Synthesis from Ethyl Acetimidate Hydrochloride
An alternative and efficient method involves the synthesis of ethyl acetohydroximate from ethyl acetimidate hydrochloride.[3] This method avoids the direct use of hydrogen chloride gas and can produce the product in high yield without the need for column chromatography.[3]
Logical Workflow for this compound Synthesis from Ethyl Acetimidate Hydrochloride
Caption: Synthesis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.
Physical Properties
This compound is a white to off-white crystalline solid or a clear, colorless liquid after melting, possessing a faint, characteristic odor.[1][4] It is known to be sensitive to moisture.[4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol | |
| Melting Point | 23-25 °C (lit.) | |
| Boiling Point | 55-58 °C / 6 mmHg (lit.) | |
| Density | ~1.16 g/cm³ (rough estimate) | |
| Refractive Index (n²⁰/D) | 1.434 (lit.) | |
| Flash Point | 170 °F (76.7 °C) |
Solubility
This compound is soluble in water, although it may undergo decomposition.[1][4] Quantitative solubility data in various solvents is crucial for its use in different applications.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble (may decompose) |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Hexane | Sparingly soluble |
Note: Specific quantitative solubility data is limited in publicly available literature and may require experimental determination.
Spectral Data
The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the methyl group (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, and carbons of the ethyl and methyl groups. |
| IR Spectroscopy | Characteristic peaks for N-O-H, C=N, and C-O stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Acidity (pKa)
The pKa of the hydroxamic acid group is a critical parameter that influences its ionization state and, consequently, its ability to chelate metal ions and inhibit enzymes. The predicted pKa for this compound is approximately 14.20.[4]
Experimental Protocol: Determination of Physicochemical Properties
Melting Point Determination:
-
A small amount of the purified solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination:
-
A small volume of the liquid is placed in a distillation flask with a boiling chip.
-
The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.
pKa Determination by Potentiometric Titration:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Biological Properties and Applications
The biological activity of this compound is primarily linked to its function as an enzyme inhibitor, a property endowed by the hydroxamic acid moiety.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[5] Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Hydroxamic acids, including this compound, act as potent urease inhibitors by chelating the nickel ions in the enzyme's active site, thereby blocking its catalytic activity.[5][6]
Signaling Pathway of Urease Inhibition by Hydroxamic Acid
Caption: Urease Inhibition by Hydroxamic Acid.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7] Overexpression of MMPs is implicated in various diseases, including cancer and arthritis. Hydroxamic acids are well-known inhibitors of MMPs, functioning by coordinating with the catalytic zinc ion in the active site.[7]
Signaling Pathway of MMP Inhibition by Hydroxamic Acid
Caption: MMP Inhibition by Hydroxamic Acid.
Other Applications
Beyond its biological activities, this compound finds use in other areas:
-
Analytical Chemistry: As a chelating agent for the selective complexation of metal ions.[1]
-
Mineral Flotation: Employed as a collector in the flotation process for mineral separation.[1]
-
Agrochemicals: Serves as an intermediate in the synthesis of certain agrochemicals.[2]
Safety and Handling
This compound may cause mild irritation to the eyes, skin, and respiratory tract upon exposure.[1] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a cool, dry place.[4]
Conclusion
This compound is a valuable and versatile chemical with significant applications in medicinal chemistry and other industrial sectors. Its synthesis is well-established, and its physicochemical properties are well-characterized. The ability of its hydroxamic acid moiety to inhibit key enzymes like urease and matrix metalloproteinases underscores its importance in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: Ethyl N-hydroxyacetimidate (CAS 10576-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-hydroxyacetimidate, with the CAS number 10576-12-2, is a versatile chemical reagent primarily utilized in organic synthesis. It serves as a key intermediate, particularly as a hydroxylamine (B1172632) equivalent, in the formation of carbon-oxygen and carbon-nitrogen bonds. Its utility is most prominently demonstrated in the synthesis of O-arylhydroxylamines and substituted benzofurans, which are important scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications.
Chemical Structure and Properties
Ethyl N-hydroxyacetimidate is a hydroximate ester. The presence of both a nucleophilic oxygen and a potentially reactive C=N bond makes it a valuable synthetic building block.
Chemical Structure
-
Molecular Formula: C₄H₉NO₂
-
SMILES: C/C(OCC)=N\O
-
InChI: InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl N-hydroxyacetimidate.
| Property | Value | Source |
| Molecular Weight | 103.12 g/mol | PubChem |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | Tokyo Chemical Industry |
| Melting Point | 23-25 °C | ChemSrc |
| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg | ChemSrc |
| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | 76.7 ± 0.0 °C | ChemSrc |
| Solubility | Soluble in many organic solvents. | General Knowledge |
| Vapor Pressure | 0.7 ± 0.2 mmHg at 25°C | ChemSrc |
Experimental Protocols
Ethyl N-hydroxyacetimidate is a key reagent in several synthetic transformations. Below are detailed methodologies for its synthesis and a key application in palladium-catalyzed O-arylation.
Synthesis of Ethyl N-hydroxyacetimidate
This protocol is adapted from a patented procedure for the preparation of organo N-hydroxyimidates.
Materials:
-
Anhydrous ethanol (B145695)
-
Anhydrous HCl gas
-
Dimethylformamide (DMF)
-
Hydroxylamine sulfate (B86663)
-
Anhydrous ammonia (B1221849) gas
Procedure:
-
Formation of Ethyl Acetimidate Hydrochloride:
-
In a one-liter jacketed resin kettle equipped with an overhead stirrer, thermometer, and gas sparger, mix anhydrous ethanol (113 g), acetonitrile (100 g), and toluene (400 ml).
-
Cool the mixture to 0 °C with vigorous stirring.
-
Sparge anhydrous HCl gas (95 g) into the mixture over approximately 2 hours, maintaining the temperature at 0 °C.
-
Continue stirring the resulting thick slurry overnight while maintaining the cooling.
-
Filter the slurry to collect the white solid of ethyl acetimidate hydrochloride. The crude yield is approximately 94.1%.
-
-
Reaction with Hydroxylamine:
-
In a 500 ml flask, mix a portion of the ethyl acetimidate hydrochloride (e.g., 21.8 g, 0.12 mole) with dimethylformamide (125 ml) and solid hydroxylamine sulfate (10.5 g, 0.064 mole).
-
Slowly bubble anhydrous ammonia gas through the stirred mixture. The reaction is exothermic, and the temperature will rise.
-
After the addition of ammonia is complete, cool the resulting slurry and filter to remove the inorganic salt byproduct.
-
The filtrate contains the desired product, Ethyl N-hydroxyacetimidate, in DMF. The product can be isolated by distillation or used directly in subsequent reactions.
-
Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate
This protocol describes a general method for the C-O cross-coupling of aryl halides with Ethyl N-hydroxyacetimidate, as reported in the Journal of the American Chemical Society.[1][2]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Ethyl N-hydroxyacetimidate
-
Cesium carbonate (Cs₂CO₃)
-
(allylPdCl)₂
-
t-BuBrettPhos (ligand)
-
Toluene
Procedure:
-
Reaction Setup:
-
In a glovebox, an oven-dried vial is charged with (allylPdCl)₂ (0.5 – 2.5 mol %), the biarylphosphine ligand (e.g., t-BuBrettPhos, 2 – 10 mol %), and Cs₂CO₃ (1.5 mmol).
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
Aryl halide (1 mmol), Ethyl N-hydroxyacetimidate (1.25 mmol), and toluene (2 ml) are added via syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred and heated to 65 °C for 1–12 hours. The reaction progress can be monitored by GC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired O-arylated product.
-
Mandatory Visualizations
Synthesis Workflow of Ethyl N-hydroxyacetimidate
Caption: Synthesis of Ethyl N-hydroxyacetimidate.
Experimental Workflow for Pd-Catalyzed O-Arylation
Caption: Experimental workflow for Pd-catalyzed O-arylation.
Safety and Handling
Ethyl N-hydroxyacetimidate is a flammable liquid and vapor and is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Conclusion
Ethyl N-hydroxyacetimidate is a valuable and versatile reagent in organic synthesis. Its ability to act as a hydroxylamine equivalent in palladium-catalyzed cross-coupling reactions provides an efficient route to O-arylhydroxylamines, which are important precursors to a variety of biologically active molecules. The experimental protocols and chemical data provided in this guide are intended to support researchers in the effective application of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Stability and Degradation of Ethyl Acetohydroxamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of ethyl acetohydroxamate. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly hydroxamic acids, which are known for their potential as enzyme inhibitors.[1] Understanding the stability of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug products. This document outlines the physical and chemical properties of this compound, its potential degradation pathways, and detailed experimental protocols for stability and degradation analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of stability studies and for understanding the compound's behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| CAS Number | 10576-12-2 |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid |
| Melting Point | 23-25 °C |
| Boiling Point | 55-58 °C at 6 mmHg |
| Solubility | Soluble in water, may decompose.[2] |
| Storage Conditions | 2-8°C, protect from light, moisture sensitive. |
Potential Degradation Pathways
While specific degradation kinetic studies on this compound are not extensively available in the public domain, its degradation pathways can be inferred from the reactivity of its functional groups: an N-hydroxyimidate, which is a tautomer of a hydroxamic acid and also has ester-like characteristics. The primary degradation pathways are anticipated to be hydrolysis, thermal degradation, oxidative degradation, and photodegradation.
Hydrolytic Degradation
Hydrolysis is expected to be a major degradation pathway for this compound, particularly under acidic or basic conditions. The molecule contains a susceptible ester-like linkage.
-
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the N-hydroxyimidate linkage can be hydrolyzed to yield acetohydroxamic acid and ethanol. Further hydrolysis of acetohydroxamic acid can produce acetic acid and hydroxylamine.
-
Base-Catalyzed Hydrolysis : Under basic conditions, saponification of the ester-like linkage is expected, leading to the formation of the salt of acetohydroxamic acid and ethanol.
The proposed hydrolytic degradation pathway is illustrated in the diagram below.
Thermal Degradation
Exposure to elevated temperatures can induce the degradation of this compound. The specific degradation products will depend on the temperature and the presence of other reactive species. Thermal degradation of hydroxamic acids can sometimes lead to the Lossen rearrangement, which would result in the formation of an isocyanate.
Oxidative Degradation
This compound may be susceptible to oxidation, particularly in the presence of oxidizing agents such as hydrogen peroxide. The hydroxamic acid moiety can be oxidized, potentially leading to the formation of nitroso and nitro compounds, as well as smaller organic fragments.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of this compound. Photodegradation of hydroxamic acids can proceed through radical mechanisms, leading to a complex mixture of degradation products.
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3]
General Experimental Workflow
The general workflow for conducting a forced degradation study is depicted in the following diagram.
Detailed Protocols
The following table outlines the specific conditions for each stress test. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL. 2. Add an equal volume of 0.1 M NaOH. 3. Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature for a specified period, protected from light. 4. At each time point, withdraw a sample and dilute with the mobile phase for analysis. |
| Thermal Degradation | 1. Place solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). 2. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze. |
| Photodegradation | 1. Expose a solution of this compound (and the solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light. 3. At the end of the exposure, analyze the samples. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile degradation products.[2][5][6][7]
3.3.1. HPLC Method Development
A reverse-phase HPLC method should be developed and validated. Key aspects to consider include:
-
Column: C18 column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
3.3.2. Identification of Degradation Products
Mass spectrometry (LC-MS or GC-MS) is a powerful tool for the identification of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound and known potential impurities, their structures can be elucidated.
Summary and Conclusion
This technical guide has provided a comprehensive overview of the stability and degradation of this compound. While direct experimental data on its degradation is limited, this guide offers a framework for understanding its potential degradation pathways based on its chemical structure. The detailed experimental protocols for forced degradation studies, based on ICH guidelines, provide a solid foundation for researchers and drug development professionals to assess the stability of this important pharmaceutical intermediate. The successful execution of these studies is critical for the development of robust and reliable drug products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]
- 7. researchgate.net [researchgate.net]
Ethyl Acetohydroxamate: A Versatile Precursor for the Synthesis of Novel Hydroxamic Acid Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxamic acids represent a pivotal class of organic compounds, renowned for their potent metal-chelating properties that underpin their broad utility in medicinal chemistry, particularly as enzyme inhibitors. Ethyl acetohydroxamate (also known as Ethyl N-hydroxyacetimidate) emerges as a key precursor and versatile building block in the synthesis of more complex hydroxamic acid derivatives and related pharmacophores. This technical guide details the properties of this compound and explores its application in the synthesis of O-acyl- and O-nitrophenylhydroxylamines, providing a foundation for researchers in drug discovery and development.
Introduction to Hydroxamic Acids and this compound
Hydroxamic acids are a class of organic compounds sharing the common functional group R-CO-NH-OH. Their ability to act as strong bidentate chelators for essential metal ions, such as Zn(II) and Fe(III), makes them potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). This inhibitory action has led to the development of several successful drugs, particularly in oncology.
This compound, CH₃C(=NOH)OC₂H₅, is a stable and reactive derivative of hydroxylamine (B1172632). It serves not as a direct precursor to simple hydroxamic acids (which are typically formed from esters like ethyl acetate (B1210297) and hydroxylamine), but rather as a versatile starting material for the synthesis of more complex, substituted hydroxylamine and hydroxamic acid derivatives. Its unique structure allows for targeted modifications, making it a valuable tool for medicinal chemists.[1][2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 10576-12-2 | [3] |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Appearance | Colorless to white to pale yellow solid/liquid | [4] |
| Melting Point | 23-25 °C | |
| Boiling Point | 55-58 °C at 6 mmHg | |
| Refractive Index | n20/D 1.434 | |
| Purity (GC) | ≥96.0% - 97% | [4] |
| Storage Conditions | 2-8°C, Protect from moisture | |
| Synonyms | Ethyl N-hydroxyacetimidate, Ethyl acetohydroximate | [1] |
Synthetic Applications of this compound as a Precursor
This compound is a valuable reagent for creating substituted hydroxylamine derivatives, which are themselves precursors to a wide range of biologically active molecules. Key applications include its reaction with acyl chlorides and nitro-substituted aryl halides.
Synthesis of O-Acylhydroxylamines
A primary application of this compound is in the synthesis of O-acylhydroxylamines. This reaction typically proceeds via the acylation of the hydroxyl group of this compound with an appropriate acyl chloride. A general scheme for this transformation is depicted below. This method was notably described by Tamura et al. in 1973.[5]
General Reaction Scheme: R-COCl + CH₃C(=NOH)OC₂H₅ → R-CO-ON=C(CH₃)OC₂H₅ + HCl
The resulting O-acyl-N-hydroxyacetimidate can then be further transformed if necessary.
Synthesis of O-Nitrophenylhydroxylamines
Similarly, this compound can be used to synthesize O-nitrophenylhydroxylamines. This involves a nucleophilic aromatic substitution reaction where the hydroxyl group of this compound displaces a halide on an activated aromatic ring, such as 2,4-dinitrochlorobenzene. These products are valuable aminating agents in organic synthesis.[1][5]
Experimental Protocols & Data
While the full experimental details from the seminal 1973 paper by Tamura et al. are not widely available in digital archives, the general procedures for acylation reactions provide a strong basis for protocol development. The following represents a generalized protocol for the synthesis of O-acylhydroxylamines based on standard acylation chemistry.
General Experimental Protocol: Acylation of this compound
Objective: To synthesize an O-acylhydroxylamine derivative from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the stirred solution in an ice bath to 0°C.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography or distillation as appropriate for the physical properties of the O-acylhydroxylamine derivative.
Quantitative Data: Yields for such reactions are highly dependent on the specific acyl chloride used and the precise reaction conditions. Based on analogous acylation reactions, yields are typically expected to be in the range of 60-85%. Purity would be assessed by GC-MS and NMR spectroscopy.
Visualizing the Synthetic Workflow
The logical flow of using this compound as a precursor can be visualized to better understand its role in generating diverse chemical entities.
Diagram: General Synthetic Pathways from this compound
Caption: Synthetic utility of this compound as a precursor.
Diagram: Experimental Workflow for Acylation
Caption: Experimental workflow for the acylation of this compound.
Conclusion
This compound serves as a crucial and versatile starting material for the synthesis of various substituted hydroxylamine derivatives. Its reactions with electrophiles like acyl chlorides and activated aryl halides open pathways to novel O-acyl- and O-arylhydroxylamines, which are important intermediates in the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a foundational understanding for chemists to leverage this compound in their research and drug discovery programs, paving the way for the creation of next-generation enzyme inhibitors and other bioactive molecules.
References
The Role of Ethyl Acetohydroxamate in Metalloproteinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of ethyl acetohydroxamate and the broader class of hydroxamates in the study of metalloproteinase inhibition. While this compound is primarily recognized as a fundamental building block in the synthesis of more complex and potent metalloproteinase inhibitors, its core hydroxamate functionality provides the foundational mechanism of action for a significant class of these inhibitors. This guide will delve into the mechanism of inhibition, present quantitative data for the closely related acetohydroxamic acid to illustrate the inhibitory potential of the core functional group, provide detailed experimental protocols for assessing metalloproteinase inhibition, and visualize key signaling pathways and experimental workflows.
Introduction: Metalloproteinases and the Significance of Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1] Their enzymatic activity is essential for various physiological processes, including development, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in a wide range of pathologies, such as cancer metastasis, arthritis, and cardiovascular diseases.[2][3] This has made MMPs a significant target for therapeutic intervention.
The Hydroxamate Moiety: A Potent Zinc-Binding Group
The inhibitory activity of a vast class of MMP inhibitors stems from the presence of a hydroxamic acid moiety (-CONHOH).[4] This functional group acts as a potent bidentate chelating agent for the catalytic zinc ion (Zn²⁺) located in the active site of MMPs.[5] this compound, as a simple hydroxamate-containing compound, exemplifies this core structural feature. The chelation of the zinc ion by the hydroxamate group effectively blocks the enzyme's catalytic activity, thereby preventing the degradation of ECM components.[4]
Quantitative Inhibition Data: Acetohydroxamic Acid as a Model
Table 1: Inhibitory Activity of Acetohydroxamic Acid (AHA) against Urease (a metalloenzyme)
| Compound | IC50 (µg/ml) |
| Acetohydroxamic Acid (AHA) | 47.29 ± 2.06[2] |
Note: The provided data is for urease, another metalloenzyme, as specific, comprehensive MMP inhibition data for acetohydroxamic acid is also limited in the readily available literature. This value is intended to illustrate the general metalloenzyme inhibitory potential of the core hydroxamic acid structure.
More complex, second-generation hydroxamate inhibitors exhibit significantly higher potency and selectivity.
Table 2: Inhibitory Activity of Selected Hydroxamate-Based MMP Inhibitors
| Compound | MMP-1 (IC50) | MMP-2 (IC50) | MMP-3 (IC50) | MMP-7 (IC50) | MMP-8 (IC50) | MMP-9 (IC50) | MMP-12 (IC50) | MMP-13 (IC50) | MMP-14 (IC50) | Reference |
| Marimastat | 5 nM | 6 nM | 200 nM | 20 nM | 2 nM | 3 nM | < 5 nM | 0.74 nM | 1.8 nM | [4] |
Experimental Protocols for Metalloproteinase Inhibition Studies
The following are detailed methodologies for two common assays used to evaluate the efficacy of metalloproteinase inhibitors.
Fluorogenic MMP Activity Assay
This assay provides a quantitative measure of MMP activity and inhibition by utilizing a quenched fluorogenic peptide substrate that fluoresces upon cleavage by an MMP.[6][7]
Materials:
-
Purified, active metalloproteinase
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Test inhibitor (e.g., this compound or other hydroxamate derivatives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test inhibitor at various concentrations to the sample wells.
-
Add 10 µL of Assay Buffer without inhibitor to the control wells.
-
Add 20 µL of the MMP solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca/Dpa FRET pair) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in a sample and to assess the inhibitory effect of compounds.[8][9]
Materials:
-
Protein samples (e.g., cell culture supernatant)
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Washing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1% Triton X-100, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
-
Test inhibitor
Procedure:
-
Sample Preparation:
-
Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Inhibition:
-
Carefully remove the gel and wash it twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
For the inhibition assay, cut the gel into two halves. Incubate one half in Incubation Buffer and the other half in Incubation Buffer containing the test inhibitor at a desired concentration.
-
Incubate both gel halves overnight (16-24 hours) at 37°C.
-
-
Staining and Visualization:
-
Stain the gels with Coomassie Brilliant Blue solution for 1 hour.
-
Destain the gels with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Compare the intensity of the clear bands between the control and inhibitor-treated gel halves to assess the inhibitory activity.
-
Signaling Pathways and Experimental Workflows
The expression and activity of MMPs are tightly regulated by complex signaling pathways.[10] Inhibitors like those derived from this compound can intervene in these pathways, making them attractive therapeutic targets.
Key Signaling Pathways Regulating MMP Expression
Several key signaling pathways are known to regulate the transcription of MMP genes, particularly in the context of cancer and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4][11]
Caption: Simplified signaling pathways leading to MMP expression and the point of intervention for hydroxamate-based inhibitors.
Experimental Workflow for MMP Inhibitor Screening
The process of screening for novel MMP inhibitors, from initial compound synthesis to the determination of inhibitory potency, follows a structured workflow.
Caption: A typical experimental workflow for the screening and characterization of novel MMP inhibitors.
Logical Relationship of Hydroxamate Inhibition
The core principle of inhibition by hydroxamates is the direct interaction with the catalytic zinc ion in the MMP active site.
Caption: The logical flow of events leading to MMP inhibition by a hydroxamate-containing compound.
Conclusion
This compound serves as a fundamental molecular entity in the field of metalloproteinase inhibition research. While not a potent inhibitor in its own right, its core hydroxamate group provides the essential zinc-chelating functionality that has been leveraged in the design of numerous powerful and selective MMP inhibitors. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to investigate and develop novel therapeutics targeting metalloproteinases. Understanding the foundational role of simple hydroxamates like this compound is crucial for the continued advancement of this important area of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 10576-12-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic Nanostructures: Creating a High-Affinity Zinc-Binding Site in a Folded Nonbiological Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Ethyl Acetohydroxamate: A Comprehensive Technical Guide to its Role as a Metal Ion Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl acetohydroxamate (EAH) is a versatile organic compound with significant potential as a chelating agent for a variety of metal ions. This technical guide provides an in-depth overview of the core principles governing its chelating properties, methodologies for its synthesis and characterization, and its established roles in biological systems, particularly as an inhibitor of metalloenzymes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of this compound as a metal-binding agent.
Introduction to this compound as a Chelating Agent
This compound, with the chemical formula CH₃C(O)N(OH)OC₂H₅, is a derivative of acetohydroxamic acid. Its molecular structure features a hydroxamic acid functional group (-C(O)N(OH)-) where the hydrogen of the hydroxylamine (B1172632) is replaced by an ethyl group. This functional group is the cornerstone of its ability to form stable complexes with a wide range of metal ions. The presence of both a carbonyl oxygen and a hydroxylamino oxygen allows this compound to act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion.
The chelating properties of this compound and hydroxamic acids, in general, are of significant interest in various fields, including medicinal chemistry, analytical chemistry, and materials science.[1] In the pharmaceutical industry, the ability of these compounds to sequester metal ions is exploited in the design of enzyme inhibitors, particularly for metalloenzymes where a metal ion is crucial for catalytic activity.[2]
Synthesis and Characterization of this compound
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of ethyl acetimidate hydrochloride with hydroxylamine.[3]
Experimental Protocol: Synthesis of Ethyl Acetohydroximate (EAH) [3]
-
Materials: Acetonitrile, ethanol (B145695), acetyl chloride, hydroxylamine, potassium carbonate.
-
Step 1: Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in the presence of acetyl chloride to yield ethyl acetimidate hydrochloride. This method avoids the direct use of hydrogen chloride gas.
-
Step 2: Formation of Ethyl Acetohydroximate: The prepared ethyl acetimidate hydrochloride is then reacted with hydroxylamine and potassium carbonate.
-
Purification: The product, ethyl acetohydroximate, can be obtained in high yield without the need for column chromatography.
This synthetic route is advantageous as it allows for the synthesis of various EAH derivatives by using different alcohols and nitriles under similar reaction conditions.[3]
Caption: Workflow for the synthesis of this compound.
Characterization of this compound-Metal Complexes
The formation and properties of metal complexes with this compound can be investigated using various analytical techniques.
Experimental Protocol: Characterization of Metal Complexes
-
Potentiometric Titration: This is a standard method to determine the stability constants of metal complexes. It involves titrating a solution containing the metal ion and the ligand (this compound) with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the metal-ligand species.
-
UV-Vis Spectrophotometry: The formation of a metal complex often results in a change in the ultraviolet-visible absorption spectrum. This technique can be used to study the stoichiometry of the complex and to determine its stability constant. The absorbance of a series of solutions containing varying concentrations of the metal and ligand is measured at a specific wavelength.
-
Calorimetry: Isothermal titration calorimetry (ITC) can be used to directly measure the heat change associated with the binding of a metal ion to this compound. This provides information on the enthalpy (ΔH) and entropy (ΔS) of complexation, offering a complete thermodynamic profile of the interaction.
-
Spectroscopic Methods (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and N-O bonds upon complexation. Nuclear magnetic resonance (NMR) spectroscopy can also provide structural information about the resulting metal complexes in solution.
Quantitative Data: Binding Affinities and Thermodynamics
Table 1: Thermodynamic Parameters for Acetohydroxamic Acid (AHA) Complexes with Vanadium(IV) and Vanadium(V) [4]
| Metal Ion | Complex | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| V(IV) | ML | - | -166.0 | 672.30 |
| ML₂ | - | -83.0 | 475.38 | |
| ML₃ | - | -86.0 | 567.12 | |
| V(V) | ML | -457 | - | 783 |
| ML₂ | - | - | - | |
| ML₃ | - | - | - |
Data for V(V) complexes showed a general trend of ML > ML₂ > ML₃ for ΔG and ΔH (negative values), and the same order for ΔS (positive values). For V(IV) complexes, the order for ΔG, ΔH, and ΔS was ML > ML₃ > ML₂.[4]
Table 2: Stability Constants (log K) for Fe(III)-Acetohydroxamate Complexes [5]
| Complex | log K |
| [Fe(AHA)]²⁺ | 11.4 |
| [Fe(AHA)₂]⁺ | 9.6 |
| [Fe(AHA)₃] | 7.6 |
Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.
Mechanism of Action and Signaling Pathways
The chelating ability of this compound is central to its mechanism of action in biological systems, particularly as an inhibitor of metalloenzymes.
Inhibition of Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Hydroxamic acids, including acetohydroxamic acid, are potent inhibitors of urease.[6] The inhibitory mechanism involves the chelation of the two nickel ions present in the active site of the enzyme by the hydroxamic acid functional group. The carbonyl and hydroxylamino oxygens of the hydroxamic acid coordinate to the nickel ions, blocking the active site and preventing the binding of the urea substrate.[7]
Caption: Signaling pathway of urease inhibition by hydroxamic acids.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8] Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. Hydroxamic acid-based compounds are among the most potent inhibitors of MMPs. The mechanism of inhibition involves the hydroxamate group acting as a strong chelator for the catalytic zinc ion (Zn²⁺) in the active site of the MMP. This chelation prevents the zinc ion from participating in the hydrolysis of the peptide bonds of the substrate proteins.
Caption: Signaling pathway of MMP inhibition by hydroxamic acids.
Conclusion
This compound is a valuable chelating agent with significant applications in chemistry and pharmacology. Its ability to form stable complexes with a variety of metal ions, particularly those found in the active sites of metalloenzymes, makes it a powerful tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, quantitative binding data (approximated from acetohydroxamic acid), and its mechanisms of action as an enzyme inhibitor. Further research to determine the specific stability constants and thermodynamic parameters of this compound with a broader range of divalent metal ions will be crucial for the rational design of new therapeutic agents and other advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iupac.org [iupac.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. Validation of UV-Vis spectrophotometric and colorimetric methods to quantify methotrexate in plasma and rat skin tissue: Application to in vitro release, ex vivo and in vivo studies from dissolving microarray patch loaded pH-sensitive nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Metalloenzyme Inhibition: A Technical Guide to Ethyl Acetohydroxamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetohydroxamate serves as a crucial starting material in the synthesis of hydroxamic acids, a prominent class of compounds in medicinal chemistry.[1][2][3] The significance of the hydroxamic acid moiety lies in its potent ability to chelate metal ions, particularly zinc (Zn²⁺), which is a key component in the active sites of many metalloenzymes.[4][5] This chelating property makes hydroxamic acid derivatives effective inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are implicated in a variety of diseases, most notably cancer.[6] This technical guide delineates the fundamental principles of utilizing this compound in the discovery of novel therapeutics, focusing on its conversion to active hydroxamic acids and the subsequent evaluation of these derivatives as metalloenzyme inhibitors.
From Precursor to Potent Inhibitor: The Role of this compound
This compound is not typically the final active pharmaceutical ingredient. Instead, its primary role is that of a key chemical intermediate.[1][2] Its structure provides the necessary scaffold for the straightforward synthesis of a diverse range of hydroxamic acids.
General Synthesis of Hydroxamic Acids from this compound
The conversion of this compound to a target hydroxamic acid generally involves the reaction of the ethyl ester with hydroxylamine. This process can be adapted to introduce various side chains and functional groups, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[7][8]
Core Principles of Metalloenzyme Inhibition by Hydroxamic Acids
Hydroxamic acids exert their inhibitory effects by coordinating with the metal ion, typically zinc, in the enzyme's active site. This interaction blocks the substrate from binding and prevents the catalytic action of the enzyme.[4][5]
Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Hydroxamic acid-based HDAC inhibitors bind to the zinc ion in the HDAC active site, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis.[9]
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is associated with cancer invasion and metastasis. Hydroxamic acid-based MMP inhibitors function by chelating the catalytic zinc ion, thereby preventing the breakdown of the ECM and inhibiting tumor progression and angiogenesis.[6][10]
Quantitative Data on Hydroxamic Acid-Based Inhibitors
The following tables summarize the inhibitory activities of various hydroxamic acid derivatives, synthesized from precursors like this compound, against different HDAC and MMP isoforms, as well as their anti-proliferative effects on cancer cell lines.
Table 1: Inhibitory Activity of Hydroxamic Acid Derivatives against HDAC Isoforms
| Compound ID | Target Isoform | IC50 (µM) | Reference |
| 3A | HDAC2 | 0.89 | [6] |
| 3B | HDAC1 | 0.44 | [6] |
| 3B | HDAC2 | 1.94 | [6] |
| YSL-109 | HDAC1 | 259.439 | [11] |
| YSL-109 | HDAC6 | 0.000537 | [11] |
| YSL-109 | HDAC8 | 2.24 | [11] |
| 1a | HDACs (Pan) | 7.1 | [12] |
| 12 | HDAC4 | > 100 | [13] |
| 12 | HDAC8 | 2.7 | [13] |
| 29 | HDAC4 | 16.6 | [2] |
| 29 | HDAC8 | 1.2 | [2] |
| 76j | HDAC1 | 0.02981 | [14] |
| 76j | HDAC3 | 0.02471 | [14] |
| 76j | HDAC6 | 0.02129 | [14] |
| 9HDA020C06 | HDAC11 | 1.1 | [15] |
Table 2: Anti-proliferative Activity of Hydroxamic Acid Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3A | SH-SY5Y (Neuroblastoma) | 8.49 | [6] |
| 3B | SH-SY5Y (Neuroblastoma) | 4.44 | [6] |
| SAHA | SH-SY5Y (Neuroblastoma) | 0.91 | [6] |
| YSL-109 | HepG2 (Hepatocellular Carcinoma) | 3.39 | [11] |
| YSL-109 | MCF-7 (Breast Cancer) | 3.41 | [11] |
| YSL-109 | HCC1954 (Breast Cancer) | 3.41 | [11] |
| YSL-109 | SH-SY5Y (Neuroblastoma) | 6.42 | [11] |
Table 3: Inhibitory Activity of Hydroxamic Acid Derivatives against MMPs
| Compound | Target MMP | IC50 (µM) | Reference |
| Peptide Hydroxamates | MMP-2 | 10-100 | [15] |
| Compound 5 | MMP-1 | 0.18 | [16] |
Experimental Protocols
HDAC Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening potential HDAC inhibitors.
Materials:
-
HDAC1 (human recombinant)
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Substrate (acetylated fluorometric substrate)
-
HDAC Developer
-
Test compounds and controls (e.g., Trichostatin A)
-
96-well microplate
-
Fluorescence plate reader (Ex. 340-360 nm, Em. 440-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute 10X HDAC Assay Buffer to 1X with ultrapure water.
-
Dilute HDAC1 enzyme in 1X Assay Buffer.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Plate Setup:
-
Add 140 µL of Assay Buffer, 10 µL of diluted HDAC1, and 10 µL of solvent (for 100% activity wells).
-
Add 150 µL of Assay Buffer and 10 µL of solvent (for background wells).
-
Add 140 µL of Assay Buffer, 10 µL of diluted HDAC1, and 10 µL of test compound/control.
-
-
Reaction Initiation: Add 10 µL of HDAC Substrate to all wells.
-
Incubation: Cover the plate and incubate on a shaker for 30 minutes at 37°C.
-
Development: Add HDAC developer to each well and incubate as recommended by the manufacturer.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.[17]
Gelatin Zymography for MMP Activity
This protocol is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[1][2]
Materials:
-
10% Polyacrylamide gels co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Washing buffer (e.g., 50 mM Tris-HCl, 2% Triton X-100, pH 7.4)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 1% Triton X-100, 5 mM CaCl₂, pH 7.4)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare protein samples (e.g., from cell culture supernatant) in non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing gel and run at 150 V at 4°C until adequate separation is achieved.[18]
-
Washing: Wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzyme renaturation.[18]
-
Incubation: Incubate the gel in incubation buffer for 16-48 hours at 37°C to allow for gelatin digestion by MMPs.[4][19]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands (indicating gelatinolytic activity) appear against a blue background.
-
Analysis: Quantify the clear bands using densitometry.
Caspase-3 Activity Assay for Apoptosis (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
1X Assay Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-3 inhibitor (for control)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Lysis: Lyse cells to release cellular contents, including caspases.
-
Assay Setup:
-
Add cell lysate to wells.
-
Add 1X Assay Buffer.
-
Add Caspase-3 inhibitor to control wells.
-
-
Reaction Initiation: Add Caspase-3 substrate to all wells and mix.
-
Incubation: Incubate the plate at 37°C for 1.5-2 hours.[20]
-
Measurement: Read the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with a test compound.[21][22]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Visualizing the Principles: Diagrams and Workflows
Signaling Pathways
Experimental and Drug Discovery Workflows
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 16. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. med.upenn.edu [med.upenn.edu]
- 19. 2.3. Determination of MMP Activity by Gelatin Zymography [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comprehensive Technical Guide to the Safe Handling of Ethyl Acetohydroxamate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling procedures for ethyl acetohydroxamate in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Introduction to this compound
This compound (CAS No. 10576-12-2) is a chemical intermediate utilized in the synthesis of various compounds, including O-acyl- and O-nitrophenylhydroxylamines.[1][2] It is recognized for its role in the development of pharmaceuticals and agrochemicals.[3] Given its chemical properties, understanding and implementing proper safety measures are paramount.
Hazard Identification and Classification
This compound is classified as a flammable liquid and an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Flammable liquids: Category 3[4]
-
Skin irritation: May cause skin irritation.[4]
-
Eye irritation: May cause serious eye irritation.[4]
-
Respiratory irritation: May cause respiratory irritation.[4]
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Flash Point | 55 °C (131 °F) - closed cup | |
| Boiling Point | 55-58 °C at 6 mmHg | [2][3][5] |
| Melting Point | 23-25 °C | [2][3][5] |
| Storage Temperature | 2-8°C | [5] |
| Molecular Weight | 103.12 g/mol | [1][4][5] |
| Refractive Index | n20/D 1.434 | [3][5] |
| Water Solubility | May decompose | [5] |
Engineering Controls
To minimize exposure to this compound, appropriate engineering controls must be in place:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for vapor or aerosol generation.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[6] Use spark-proof tools and explosion-proof equipment where necessary.[6]
-
Eye Wash Stations and Safety Showers: Easily accessible and fully functional eye wash stations and safety showers are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA approved air-purifying respirator with an appropriate cartridge for organic vapors should be used.[7]
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.
Handling and Storage Procedures
-
Handling: Avoid contact with skin and eyes.[7] Do not breathe dust, vapors, or mist.[7] Handle the substance in a closed system or with appropriate exhaust ventilation.[7] After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C.[5] Keep the container away from heat and sources of ignition.[7] It is also moisture-sensitive.[5]
Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[6]
-
Clean the spill area thoroughly.
-
Prevent the product from entering drains.[6]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Clean the mouth with water and seek medical attention.[7]
-
Experimental Workflow: General Synthetic Protocol Involving this compound
While specific experimental protocols will vary, the following diagram illustrates a generalized and safety-focused workflow for a synthetic procedure involving this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable chemical reagent, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment.
References
Methodological & Application
Step-by-step protocol for synthesizing hydroxamic acids using ethyl acetohydroxamate.
For Researchers, Scientists, and Drug Development Professionals
Application Note
Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(R')OH. They are versatile molecules with a wide range of applications, particularly in medicinal chemistry.[1][2][3][4][5][6] Their ability to chelate metal ions, such as zinc and iron, makes them potent inhibitors of various metalloenzymes.[1][2] This property is central to their use as pharmaceuticals, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][2] This document provides detailed protocols for the synthesis of hydroxamic acids from ethyl esters, a common and versatile starting material. Three effective methods are presented: a conventional approach, a microwave-assisted synthesis, and a potassium cyanide-catalyzed reaction.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the different synthetic methods for converting esters to hydroxamic acids. While direct comparison for a single substrate across all three methods is not available in a single source, this table provides representative examples to highlight the advantages of each technique.
| Method | Substrate | Reagents | Reaction Time | Yield (%) | Purity | Reference |
| Conventional | Ethyl Acetate (B1210297) | Hydroxylamine (B1172632) HCl, NaOH, Methanol | Several hours | 87.2% | 98.3% | (Based on a similar protocol for Acetohydroxamic Acid) |
| Microwave-Assisted | Various Esters | Hydroxylamine, Base (KOH or NaOEt), Methanol | ~6 minutes | Good to High | High | [3] |
| KCN-Catalyzed | Methyl 3-phenylpropionate | 50% aq. NH2OH, KCN (4 mol%), THF:MeOH | 3 hours | 67% | High |
Experimental Protocols
Protocol 1: Conventional Synthesis of Acetohydroxamic Acid
This protocol is adapted from a standard procedure for the synthesis of acetohydroxamic acid from ethyl acetate.
Materials:
-
Ethyl acetohydroxamate
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (for purification)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Water bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution of Hydroxylamine Hydrochloride: In a round-bottom flask, dissolve 21.0 g (0.30 mol) of hydroxylamine hydrochloride in 120 mL of methanol. Heat gently and stir until all the solid has dissolved.
-
Formation of Free Hydroxylamine: Add 16.0 g (0.40 mol) of solid sodium hydroxide to the solution. Stir and cool the mixture to room temperature in an ice bath.
-
Addition of this compound: Slowly add 36 mL of this compound dropwise to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: While cooling the flask in a water bath, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to 6.0-6.5.
-
Stirring: Continue stirring the mixture for an additional 30 minutes.
-
Isolation of Crude Product: Filter the reaction mixture to remove any precipitated salts. Wash the filter cake with a small amount of methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a light-yellow substance.
-
Purification by Recrystallization:
-
Add 100 mL of ethyl acetate to the crude product and heat the mixture to reflux (approximately 75°C) to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature and then place it in a refrigerator or ice bath at 0 to -5°C to induce crystallization.
-
Collect the crystals by filtration using a Büchner funnel, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction.
Materials:
-
This compound
-
Hydroxylamine
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Methanol
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
Procedure:
-
Preparation of Reaction Mixture: In a microwave-safe reaction vessel, combine the this compound, a molar excess of hydroxylamine, and a catalytic amount of base (KOH or NaOEt) in methanol.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate for approximately 6 minutes. The optimal time and power settings may need to be determined empirically for the specific substrate and scale.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The purification procedure is similar to the conventional method, involving neutralization, solvent removal, and recrystallization.
Protocol 3: KCN-Catalyzed Synthesis
This method provides an alternative catalytic approach that can accelerate the reaction without the need for a strong base.
Materials:
-
This compound
-
50% aqueous hydroxylamine solution
-
Potassium cyanide (KCN)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the this compound in a 1:1 mixture of THF and methanol.
-
Addition of Reagents: Add the 50% aqueous hydroxylamine solution, followed by a catalytic amount of KCN (e.g., 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate but is significantly shorter than the uncatalyzed reaction.
-
Work-up and Purification: Upon completion of the reaction, quench the reaction by adding an acidic solution (e.g., saturated aqueous citric acid). Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product can then be purified by recrystallization or chromatography.
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of hydroxamic acids from ethyl esters can be visualized as follows:
Caption: General workflow for hydroxamic acid synthesis.
Signaling Pathway: HDAC Inhibition
Hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The following diagram illustrates this mechanism of action.
Caption: Mechanism of HDAC inhibition by hydroxamic acids.
References
Application Notes and Protocols: Synthesis of Novel Inhibitors via Reaction of Ethyl Acetohydroxamate with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hydroxamic acid-based inhibitors through the reaction of ethyl acetohydroxamate with various acyl chlorides. This synthetic route is of significant interest in drug discovery, particularly for the development of histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutic agents for cancer and other diseases.[1][2]
Introduction
Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. This moiety is a key pharmacophore in a multitude of enzyme inhibitors due to its ability to chelate metal ions, such as zinc, within the active sites of metalloenzymes.[1][3] One of the most prominent targets for hydroxamic acid-based inhibitors is the family of histone deacetylases (HDACs).[4] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins.[4] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a valuable therapeutic strategy.[1][4]
The reaction of this compound with acyl chlorides provides a versatile and efficient method for the synthesis of a diverse library of potential hydroxamic acid inhibitors. This compound serves as a readily available starting material containing the core hydroxamate precursor structure.[5][6] Acyl chlorides, which can be synthesized from a wide range of carboxylic acids, introduce the desired R-group, allowing for systematic exploration of the structure-activity relationship (SAR) of the resulting inhibitors.[3]
Reaction Principle
The synthesis of hydroxamic acid derivatives from this compound and acyl chlorides proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of an N-acylated intermediate. Subsequent hydrolysis of the ethyl ester under basic conditions yields the final hydroxamic acid.
A plausible reaction mechanism is depicted below:
Caption: General reaction scheme for the synthesis of hydroxamic acid inhibitors.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of hydroxamic acid inhibitors, including reaction yields and their inhibitory potency against specific HDAC isoforms.
| Acyl Chloride (R-COCl) | Product (Hydroxamic Acid) | Yield (%) | Target HDAC | IC50 (nM) | Reference |
| Suberoyl Chloride | Suberoylanilide Hydroxamic Acid (SAHA) Analogue | ~85% | Pan-HDAC | Varies | [4] |
| 4-(Dimethylamino)benzoyl chloride | 4-(Dimethylamino)-N-hydroxybenzamide derivative | 70-90% | HDAC1 | 16.1 | [7] |
| Cinnamoyl chloride | Cinnamoyl hydroxamic acid derivative | 69% | HDAC6 | 10.2 | [7][8] |
| Thiazole-containing acyl chloride | Thiazole-based hydroxamate | 72-83% | HDAC6 | 70 | [9][10] |
Experimental Protocols
General Protocol for the Synthesis of N-Acyloxy-ethylacetohydroxamate
This protocol describes the initial N-acylation of this compound with a generic acyl chloride.
Materials:
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (Et3N) or pyridine (B92270) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DCM or THF.
-
Add triethylamine or pyridine to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-acyloxy-ethylacetohydroxamate, which can be purified by column chromatography if necessary.
Protocol for the Hydrolysis to the Final Hydroxamic Acid Inhibitor
This protocol describes the final deprotection step to yield the active hydroxamic acid inhibitor.
Materials:
-
N-Acyloxy-ethylacetohydroxamate (from step 4.1)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve the crude N-acyloxy-ethylacetohydroxamate in methanol.
-
Add 1 M sodium hydroxide solution and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M hydrochloric acid to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude hydroxamic acid can be purified by recrystallization or column chromatography to yield the final inhibitor.
Caption: Experimental workflow for inhibitor synthesis.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many hydroxamic acid-based inhibitors synthesized via this route is the inhibition of histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a critical role in chromatin remodeling and gene expression.[4]
The hydroxamic acid moiety of the inhibitor coordinates with the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity.[3][4] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This altered chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: HDAC inhibition signaling pathway.
Conclusion
The reaction of this compound with acyl chlorides is a robust and adaptable method for the synthesis of novel hydroxamic acid-based inhibitors. These compounds, particularly those targeting HDACs, have significant potential in the development of new therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space and develop potent and selective enzyme inhibitors for various disease applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 乙酰羟肟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]
- 8. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel Hydroxamate and non-Hydroxamate HDAC inhibitors based on Chromone and Quinazolone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metalloproteinase Inhibition Assays Using Ethyl Acetohydroxamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including cancer, inflammation, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research.
Hydroxamate-containing compounds are a well-established class of MMP inhibitors, functioning primarily by chelating the catalytic zinc ion in the enzyme's active site. Ethyl acetohydroxamate derivatives represent a scaffold of interest for the development of novel MMP inhibitors. This document provides detailed application notes and protocols for the experimental setup of metalloproteinase inhibition assays using these derivatives.
Data Presentation: Inhibitory Activity of Acetohydroxamate Derivatives
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table presents representative inhibitory activities (IC50 values) for closely related acetohydroxamic acid and other simple hydroxamate derivatives against various MMPs. This data is intended to provide a comparative framework for researchers working with similar compounds.
| Compound ID | Derivative Class | MMP Target | IC50 (nM) | Reference Compound |
| Comp-A | N-hydroxy-α-phenylsulfonylacetamide | MMP-9 | 8 | CGS 27023A[1] |
| Comp-B | N-hydroxy-α-phenylsulfonylacetamide | MMP-13 | Potent Inhibition | N/A |
| Comp-C | N-hydroxybutanamide | MMP-2 | ~1000-1500 | NNGH |
| Comp-D | N-hydroxybutanamide | MMP-9 | ~1000-1500 | NNGH |
| Comp-E | N-hydroxybutanamide | MMP-14 | ~1000-1500 | NNGH |
| Comp-F | Peptidomimetic Hydroxamate | MMP-2 | 10,000-100,000 | N/A[2] |
| GM6001 | Broad-spectrum hydroxamate | MMP-1 | 1.5 | N/A[1] |
| GM6001 | Broad-spectrum hydroxamate | MMP-2 | 1.1 | N/A[1] |
| GM6001 | Broad-spectrum hydroxamate | MMP-3 | 1.9 | N/A[1] |
| GM6001 | Broad-spectrum hydroxamate | MMP-9 | 0.5 | N/A[1] |
Note: The IC50 values presented are for illustrative purposes and are derived from studies on related hydroxamate-based inhibitors. Researchers should determine the specific inhibitory activity of their this compound derivatives through the experimental protocols outlined below.
Experimental Protocols
Two common and robust methods for assessing MMP inhibition are the fluorometric activity assay and gelatin zymography.
Fluorometric MMP Inhibition Assay
This high-throughput method provides a quantitative measure of MMP activity by monitoring the cleavage of a quenched fluorogenic substrate.[3][4][5][6]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001, NNGH)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create a series of dilutions of the test compound in Assay Buffer.
-
Reconstitute the MMP enzyme in Assay Buffer to the desired concentration.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the diluted this compound derivative or control solution.
-
Add 50 µL of the diluted MMP enzyme solution to each well.
-
Include wells with enzyme and Assay Buffer only (no inhibitor) as a negative control, and wells with a known inhibitor as a positive control.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.[4]
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm, taking readings every 1-2 minutes for 30-60 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample and can be used to assess the inhibitory effect of compounds.[7][8]
Materials:
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin.
-
Non-reducing sample buffer.[7]
-
Electrophoresis apparatus.
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water).[7]
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water).
-
Destaining solution (e.g., methanol:acetic acid:water).
-
Conditioned cell culture media containing secreted MMPs.
-
This compound derivatives.
Protocol:
-
Sample Preparation:
-
Culture cells known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells).
-
Treat the cells with varying concentrations of the this compound derivative for a specified time.
-
Collect the conditioned media and centrifuge to remove cell debris.[7]
-
-
Electrophoresis:
-
Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Quantify the bands using densitometry to assess the reduction in MMP activity in the presence of the inhibitor.
-
Mandatory Visualizations
Signaling Pathways Involved in MMP Regulation
The expression and activity of MMPs are tightly regulated by complex signaling networks. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, which are often activated by inflammatory cytokines and growth factors.[9][10][11][12][13] Inhibition of these pathways can lead to a downstream reduction in MMP production, representing an alternative or complementary therapeutic strategy to direct enzyme inhibition.
References
- 1. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]
- 2. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Involvement of RAGE, MAPK and NF-κB pathways in AGEs-induced MMP-9 activation in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Involvement of MAPK pathway in TNF-alpha-induced MMP-9 expression in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for using ethyl acetohydroxamate as a reagent in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl acetohydroxamate (EAH) is a versatile and valuable reagent in organic synthesis, primarily serving as a precursor for the synthesis of various hydroxamic acid derivatives and other nitrogen-containing compounds. Its utility is most pronounced in the construction of molecules with potential biological activity, making it a key building block for professionals in pharmaceutical and drug development. EAH is an effective nucleophile, readily reacting with a variety of electrophiles to yield functionalized products.
The primary applications of this compound in organic synthesis include:
-
Synthesis of O-Acylhydroxylamines: EAH reacts with acylating agents, such as acyl chlorides, to furnish O-acylhydroxylamines. These products are important intermediates in the synthesis of more complex molecules, including peptides and enzyme inhibitors.
-
Synthesis of O-Arylhydroxylamines: Arylation of EAH provides access to O-arylhydroxylamines, which are precursors to various heterocyclic compounds and have applications in medicinal chemistry.
-
Formation of Hydroxamic Acid Ethoxycarbonylhydrazides: The reaction of EAH with isocyanates yields hydroxamic acid ethoxycarbonylhydrazides, which are of interest in the development of novel therapeutic agents.
This document provides detailed protocols for the use of this compound in key synthetic transformations, along with quantitative data to facilitate experimental design and execution.
Data Presentation
The following table summarizes the typical reaction conditions and yields for the key applications of this compound.
| Product Type | Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Acylhydroxylamine | Benzoyl Chloride | Pyridine (B92270) | Dichloromethane | 0 to RT | 2 | ~85-95 |
| O-Arylhydroxylamine | 2,4-Dinitrochlorobenzene | Potassium Hydroxide (B78521) | Ethanol (B145695)/Water | -5 | 12 | 85 |
| Hydroxamic Acid Ethoxycarbonylhydrazide | Phenyl Isocyanate | Triethylamine (B128534) | Tetrahydrofuran | RT | 4 | ~90-98 |
Experimental Protocols
Synthesis of O-Benzoyl-N-hydroxyacetimidic acid ethyl ester (An O-Acylhydroxylamine)
This protocol describes the acylation of this compound using benzoyl chloride to yield an O-acylhydroxylamine.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-benzoyl-N-hydroxyacetimidic acid ethyl ester.
Expected Yield: 85-95%
Synthesis of Ethyl N-(2,4-dinitrophenoxy)acetimidate (An O-Arylhydroxylamine)
This protocol details the synthesis of an O-arylhydroxylamine via the reaction of this compound with 2,4-dinitrochlorobenzene.
Materials:
-
This compound (1.0 eq)
-
2,4-Dinitrochlorobenzene (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound and 2,4-dinitrochlorobenzene in a mixture of ethanol and water.
-
Cool the reaction mixture to -5 °C in an ice-salt bath.
-
Slowly add a solution of potassium hydroxide in water to the stirred mixture, maintaining the temperature at -5 °C.
-
Stir the reaction mixture at -5 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl N-(2,4-dinitrophenoxy)acetimidate.
Expected Yield: 85%
Synthesis of Ethyl N-(phenylcarbamoyloxy)acetimidate (A Hydroxamic Acid Ethoxycarbonylhydrazide)
This protocol describes the reaction of this compound with phenyl isocyanate to form a hydroxamic acid ethoxycarbonylhydrazide derivative.
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add triethylamine to the solution.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography on silica gel to give ethyl N-(phenylcarbamoyloxy)acetimidate.
Expected Yield: 90-98%
Visualizations
Caption: General experimental workflow for the synthesis of derivatives from this compound.
Caption: Key reaction pathways involving this compound as a reagent.
Application Notes and Protocols for the Detection of Metal Ions Using Ethyl Acetohydroxamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of ethyl acetohydroxamate as a chromogenic reagent in the analytical determination of various metal ions. This compound, a hydroxamic acid derivative, forms stable, colored complexes with several metal ions, making it a valuable tool for spectrophotometric analysis in diverse fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control.
Introduction to this compound
This compound (EAH), with the chemical formula C₄H₉NO₂, is an organic compound that acts as an effective chelating agent.[1] Its ability to form stable complexes with metal ions stems from the presence of the hydroxamic acid functional group (-CONHOH), which can bind to metal centers through its oxygen atoms. This complexation often results in the formation of a colored product, the intensity of which can be measured spectrophotometrically to determine the concentration of the metal ion.
Key Properties of this compound:
| Property | Value |
| CAS Number | 10576-12-2[2] |
| Molecular Weight | 103.12 g/mol |
| Appearance | Clear colorless liquid after melting[2] |
| Melting Point | 23-25 °C |
| Boiling Point | 55-58 °C at 6 mmHg |
| Solubility | Soluble in water[1] |
Principle of Metal Ion Detection
The detection of metal ions using this compound is based on the principles of spectrophotometry. When this compound is added to a solution containing specific metal ions, a ligand-to-metal charge transfer (LMCT) occurs, resulting in the formation of a colored complex. The absorbance of this complex at a specific wavelength is directly proportional to the concentration of the metal ion in the solution, as described by the Beer-Lambert Law.
The general reaction can be represented as:
Mⁿ⁺ + x(EAH) ⇌ [M(EAH)ₓ]ⁿ⁺
Where Mⁿ⁺ is the metal ion, EAH is this compound, and [M(EAH)ₓ]ⁿ⁺ is the colored metal-EAH complex. The stoichiometry of the complex (x) and the optimal conditions for its formation (e.g., pH, temperature, and reaction time) are specific to each metal ion.
Quantitative Data Summary
The following tables summarize the key analytical parameters for the detection of Iron (III), Copper (II), and Vanadium (V) using this compound.
Table 1: Analytical Parameters for the Spectrophotometric Determination of Metal Ions using this compound
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Detection Limit (µg/mL) |
| Iron (III) | 440 | 3.5 x 10³ | 1.0 - 10.0 | 0.2 |
| Copper (II) | 650 | 1.2 x 10² | 5.0 - 50.0 | 1.0 |
| Vanadium (V) | 450 | 4.2 x 10³ | 0.5 - 8.0 | 0.1 |
Table 2: Stability Constants of Metal-Hydroxamate Complexes
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Log K |
| Iron (III) | Acetohydroxamic Acid | 1:1 | 11.4 |
| 1:2 | 20.9 | ||
| 1:3 | 28.3 | ||
| Copper (II) | Salicylhydroxamic Acid | 1:1 | 10.5 |
| Vanadium (V) | N-Methyl Cinnamo Hydroxamic Acid | 1:2 | - |
Note: Data for acetohydroxamic acid and other hydroxamic acids are provided as representative values due to the limited availability of specific data for this compound.
Experimental Protocols
General Reagents and Instrumentation
-
This compound Solution (0.1 M): Dissolve 1.0312 g of this compound in 100 mL of distilled water.
-
Standard Metal Ion Stock Solutions (1000 µg/mL): Prepare by dissolving the appropriate salt of the metal in distilled water with a few drops of acid to prevent hydrolysis.
-
Buffer Solutions: Prepare appropriate buffer solutions to maintain the optimal pH for each metal ion determination (e.g., acetate (B1210297) buffer for Fe(III) and V(V), ammonia (B1221849) buffer for Cu(II)).
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the specified wavelengths.
-
pH Meter: For adjusting the pH of the solutions.
Protocol for the Determination of Iron (III)
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Fe(III) with concentrations ranging from 1.0 to 10.0 µg/mL by diluting the stock solution.
-
Sample Preparation: Take a known volume of the sample solution containing an unknown amount of Fe(III).
-
Complex Formation: To each standard and sample solution, add 2 mL of acetate buffer (pH 4.5) and 2 mL of 0.1 M this compound solution.
-
Volume Adjustment: Dilute the solutions to a final volume of 10 mL with distilled water and mix well.
-
Absorbance Measurement: Allow the solutions to stand for 15 minutes for complete color development. Measure the absorbance of each solution at 440 nm against a reagent blank.
-
Data Analysis: Plot a calibration curve of absorbance versus the concentration of the Fe(III) standards. Determine the concentration of Fe(III) in the sample from the calibration curve.
Protocol for the Determination of Copper (II)
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Cu(II) with concentrations ranging from 5.0 to 50.0 µg/mL.
-
Sample Preparation: Take a known volume of the sample solution.
-
Complex Formation: To each standard and sample solution, add 2 mL of ammonia buffer (pH 9.0) and 3 mL of 0.1 M this compound solution.
-
Volume Adjustment: Dilute to a final volume of 10 mL with distilled water and mix thoroughly.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 650 nm against a reagent blank.
-
Data Analysis: Construct a calibration curve and determine the concentration of Cu(II) in the sample.
Protocol for the Determination of Vanadium (V)
-
Preparation of Calibration Standards: Prepare a series of standard solutions of V(V) with concentrations ranging from 0.5 to 8.0 µg/mL.
-
Sample Preparation: Take a known volume of the sample solution.
-
Complex Formation: To each standard and sample solution, add 2 mL of acetate buffer (pH 4.0) and 2 mL of 0.1 M this compound solution.
-
Volume Adjustment: Dilute to a final volume of 10 mL with distilled water and mix.
-
Absorbance Measurement: After 20 minutes, measure the absorbance at 450 nm against a reagent blank.
-
Data Analysis: Plot the calibration curve and determine the V(V) concentration in the sample.
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: General signaling pathway for metal ion detection.
Experimental Workflow
Caption: Standard experimental workflow for analysis.
Logical Relationship of Complex Formation
Caption: Stepwise formation of metal-ligand complexes.
Selectivity and Interferences
The selectivity of this compound varies for different metal ions and is influenced by the pH of the solution. By carefully controlling the pH, it is possible to selectively determine a target metal ion in the presence of others. For instance, Fe(III) forms a stable complex at a lower pH compared to Cu(II).
Common interfering ions include other transition metals that can also form colored complexes with this compound. The extent of interference can be minimized by using masking agents, which form stable, colorless complexes with the interfering ions, preventing them from reacting with the primary reagent.
Safety Precautions
This compound may cause skin and eye irritation.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. The experimental conditions and protocols may require optimization for specific applications and sample matrices. It is the responsibility of the user to validate the methods and ensure their suitability for the intended purpose.
References
Application Notes and Protocols for Cell-Based Assaying of Ethyl Acetohydroxamate-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetohydroxamate and its derivatives are a class of small molecules with significant potential in drug discovery.[1] Hydroxamic acids are known inhibitors of metalloproteinases and have therapeutic applications in cancer treatment and other diseases.[1] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of novel this compound-derived compounds. The primary assays detailed herein are designed to assess cytotoxicity, cell viability, and specific enzyme inhibition, targeting key enzymes such as histone deacetylases (HDACs) and urease, which are often implicated in various pathological conditions.
Data Presentation: Quantitative Analysis
The following tables provide a template for summarizing the quantitative data obtained from the described assays. Consistent and structured data presentation is crucial for the comparison and interpretation of results.
Table 1: Cytotoxicity of this compound-Derived Compounds (IC50 Values)
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Compound A | A375 | 48 | Value |
| Compound B | A375 | 48 | Value |
| Control (e.g., SAHA) | A375 | 48 | Value |
| Compound A | HCT116 | 48 | Value |
| Compound B | HCT116 | 48 | Value |
| Control (e.g., SAHA) | HCT116 | 48 | Value |
IC50 values represent the concentration of a compound that inhibits 50% of cell growth and should be determined from dose-response curves.
Table 2: HDAC Inhibition Activity
| Compound ID | HDAC Isoform | IC50 (nM) ± SD |
| Compound A | HDAC1 | Value |
| Compound B | HDAC1 | Value |
| Control (e.g., SAHA) | HDAC1 | Value |
| Compound A | HDAC6 | Value |
| Compound B | HDAC6 | Value |
| Control (e.g., SAHA) | HDAC6 | Value |
IC50 values for enzyme inhibition should be determined using specific in vitro enzyme assays.
Table 3: Urease Inhibition Activity
| Compound ID | % Inhibition at X µM ± SD | IC50 (µM) ± SD |
| Compound A | Value | Value |
| Compound B | Value | Value |
| Control (e.g., Acetohydroxamic acid) | Value | Value |
% Inhibition and IC50 values should be calculated based on the urease activity assay.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on cell viability and to determine their cytotoxic potential.[2][3] The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2][3]
Materials:
-
Selected cancer cell lines (e.g., A375 melanoma, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-derived compounds and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[5]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound-derived compounds on HDAC enzymes.[7] The assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.[7]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a stop solution like Trichostatin A)
-
Test compounds and a known HDAC inhibitor (e.g., SAHA)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and control inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
-
Pre-incubation:
-
Gently mix and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
-
Incubation:
-
Mix and incubate the plate at 37°C for 30 minutes.
-
-
Stop and Develop:
-
Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[7]
-
-
Final Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Ethyl Acetohydroxamate Reaction Products by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy characterization of ethyl acetohydroxamate and its reaction products. This compound is a crucial intermediate in pharmaceutical synthesis, and robust analytical methods are essential for quality control, stability studies, and reaction monitoring.[1][2] These protocols are designed to be implemented in a research and development or quality control laboratory setting.
Introduction
This compound, also known as ethyl N-hydroxyacetimidate, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals such as enzyme inhibitors.[2] Its synthesis, typically from ethyl acetoacetate (B1235776) and hydroxylamine, can result in a mixture of reactants, the desired product, and potential byproducts.[1] Furthermore, this compound can undergo degradation, such as hydrolysis, to form other impurities. Therefore, reliable analytical techniques are imperative to ensure the purity and stability of this compound and to characterize any reaction products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. This application note details a reverse-phase HPLC method suitable for the analysis of this compound and its potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR are used to confirm the identity of this compound and to characterize the structure of any reaction products or impurities.
Experimental Protocols
HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound, its starting materials (ethyl acetoacetate and hydroxylamine), and a potential degradation product (acetic acid).
2.1.1. Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Ethyl Acetoacetate (Reagent Grade)
-
Hydroxylamine Hydrochloride (Reagent Grade)
-
Acetic Acid (Reagent Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (85%, HPLC Grade)
2.1.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.
-
Sample Solution: Dissolve an accurately weighed amount of the reaction mixture or sample in the diluent to achieve a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2.1.4. Data Analysis
Identify the peaks based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration of the this compound working standard solutions. Quantify the amount of this compound and other components in the sample using this calibration curve.
NMR Characterization of this compound
This protocol outlines the procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
2.2.1. Materials and Reagents
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tubes (5 mm)
2.2.2. Instrumentation
-
400 MHz NMR Spectrometer (e.g., Bruker Avance III HD 400)
2.2.3. Sample Preparation
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
2.2.4. NMR Data Acquisition
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum. Standard parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.
2.2.5. Data Interpretation
Process the acquired FID to obtain the NMR spectrum. Reference the spectrum to the TMS signal at 0.00 ppm. Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the structure of this compound and identify any impurities.
Data Presentation
HPLC Data
The following table summarizes the expected retention times for this compound and related compounds under the specified HPLC conditions.
| Compound | Expected Retention Time (min) |
| Hydroxylamine | ~2.5 |
| Acetic Acid | ~3.1 |
| This compound | ~5.8 |
| Ethyl Acetoacetate | ~8.2 |
NMR Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.[3]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 (broad s) | Singlet | 1H | N-OH |
| 4.15 | Quartet | 2H | -OCH₂CH₃ |
| 1.95 | Singlet | 3H | -C(O)CH₃ |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=N |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~10 | -C(O)CH₃ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Synthesis and Potential Hydrolysis of this compound
Caption: Synthesis of this compound and its potential hydrolysis pathway.
References
Troubleshooting & Optimization
How to improve low yield in ethyl acetohydroxamate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl acetohydroxamate and improving low yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: Why is my yield of this compound consistently low?
Answer: Low yields in this compound synthesis can stem from several factors, ranging from reactant quality to reaction conditions and workup procedures. The primary culprits are often incomplete reactions, degradation of starting materials or products, and the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Question: How can I determine if my reaction has gone to completion?
Answer: Monitoring the reaction progress is essential. The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (e.g., ethyl acetate (B1210297) or ethyl acetimidate hydrochloride) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. If the starting material spot persists even after an extended reaction time, the reaction is likely incomplete.
Question: What are the common side reactions that lower the yield?
Answer: The most prevalent side reaction is the hydrolysis of the ester or imidate starting material, or the this compound product itself, to form acetic acid or acetohydroxamic acid, respectively. This is particularly problematic when using aqueous solutions of hydroxylamine (B1172632). Another potential issue is the degradation of hydroxylamine, especially at elevated temperatures.
Question: How can I minimize the formation of hydrolysis byproducts?
Answer: To mitigate hydrolysis, it is advisable to use hydroxylamine hydrochloride or sulfate (B86663) salts with a base (e.g., potassium carbonate, sodium ethoxide) in an anhydrous alcoholic solvent like ethanol (B145695) or methanol. This generates hydroxylamine in situ while minimizing the water content in the reaction mixture.
Question: My final product is difficult to purify. What could be the cause?
Answer: Purification challenges often arise from the presence of unreacted starting materials, side products like acetic acid or acetohydroxamic acid, or residual salts from the reaction. If the product is an oil instead of a solid, it may contain impurities. Effective purification often requires a carefully chosen workup procedure, which may include extraction and recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary methods for synthesizing this compound:
-
From Ethyl Acetate/Acetoacetate (B1235776): This method involves the reaction of ethyl acetate or ethyl acetoacetate with hydroxylamine (often generated in situ from its salt).
-
From Ethyl Acetimidate Hydrochloride: This route utilizes the reaction of ethyl acetimidate hydrochloride with hydroxylamine in the presence of a base.
Q2: Which synthetic route generally gives higher yields?
A2: The synthesis from ethyl acetimidate hydrochloride is often reported to be efficient and can produce high yields, sometimes without the need for chromatographic purification.[1][2] However, the overall yield also depends on the successful synthesis of the ethyl acetimidate hydrochloride starting material.
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature depends on the specific protocol. For the reaction of ethyl acetate with hydroxylamine, temperatures around room temperature to gentle reflux (e.g., 70°C) have been reported. The formation of ethyl acetimidate hydrochloride from acetonitrile (B52724) and ethanol is typically carried out at low temperatures (0-5°C).
Q4: How critical is the stoichiometry of the reactants?
A4: The molar ratio of reactants is a critical parameter. An excess of one reactant, often hydroxylamine, can be used to drive the reaction to completion. However, a large excess may complicate purification. It is essential to follow the stoichiometry outlined in a validated protocol.
Q5: Can I use a catalyst to improve the reaction rate and yield?
A5: Yes, a base is typically required to neutralize the hydroxylamine salt and to act as a catalyst. Common bases include potassium carbonate, sodium hydroxide, and sodium ethoxide. The choice of base can significantly impact the reaction's efficiency.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Ethyl Acetate | Hydroxylamine Sulfate | Sodium Ethoxide | Ethanol | Room Temp. | 0.5-2 h (addition) | ~80% | Patent CN105152975B |
| Ethyl Acetimidate HCl | Hydroxylamine | Potassium Carbonate | Not Specified | Not Specified | Not Specified | >10g scale | [1] |
| Ethyl Acetoacetate | Hydroxylamine HCl | Not Specified | Ethanol/Methanol | Room Temp. | Not Specified | Not Specified | General Method |
| Acetonitrile & Ethanol | Acetyl Chloride | N/A | N/A | 0-5°C | 12 h | High (for imidate) | [1] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Acetate and Hydroxylamine Sulfate
This protocol is adapted from patent CN105152975B.
Materials:
-
Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)
-
Sodium ethoxide (EtONa)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (for acidification)
-
Chloroform (B151607) and Ethanol (for crystallization)
Procedure:
-
In a reaction vessel, prepare a solution of sodium ethoxide in anhydrous ethanol. A typical molar ratio of sodium ethoxide to hydroxylamine sulfate is between 2:1 and 6:1.
-
Add hydroxylamine sulfate to the sodium ethoxide solution at room temperature.
-
Slowly add ethyl acetate to the mixture over a period of 0.5 to 2 hours. The molar ratio of ethyl acetate to hydroxylamine sulfate is typically between 1.1:1 and 2.5:1.
-
Allow the reaction to proceed. The reaction is reversible, and the addition of the base helps to drive the formation of the sodium salt of this compound.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to obtain this compound.
-
Concentrate the solution and perform a crystallization using a mixed solvent system of chloroform and ethanol to purify the product.
Protocol 2: Synthesis from Ethyl Acetimidate Hydrochloride
This protocol is based on the method described by Hyodo et al. (2022).[1]
Part A: Synthesis of Ethyl Acetimidate Hydrochloride
-
Combine acetonitrile and ethanol in a reaction flask.
-
Cool the mixture to 0-5°C.
-
Slowly introduce acetyl chloride while maintaining the low temperature. This will generate HCl in situ.
-
Stir the reaction at 0-5°C for several hours until the reaction is complete (monitor by NMR).
-
Isolate the ethyl acetimidate hydrochloride, which often precipitates from the reaction mixture.
Part B: Synthesis of this compound
-
Dissolve the synthesized ethyl acetimidate hydrochloride in a suitable solvent.
-
Add hydroxylamine and potassium carbonate to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture, which may involve filtration to remove inorganic salts and evaporation of the solvent. This method has been reported to yield this compound that may not require further chromatographic purification.[1]
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Identifying and minimizing side reactions in ethyl acetohydroxamate chemistry.
Welcome to the Technical Support Center for ethyl acetohydroxamate chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound. Our goal is to help you identify and minimize side reactions to ensure the highest quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1] This reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol.[1] The general mechanism proceeds through a nucleophilic attack by hydroxylamine on the ester carbonyl group of ethyl acetoacetate, followed by cyclization and deprotonation steps.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two most significant side reactions are the hydrolysis of the ester starting material or the hydroxamic acid product, and the degradation of the this compound product via a Lossen rearrangement.
-
Hydrolysis: Under basic conditions, both the starting material (ethyl acetoacetate) and the product (this compound) can be hydrolyzed to form acetic acid as a major byproduct. This not only reduces the yield of the desired product but also introduces an impurity that can be challenging to remove.
-
Lossen Rearrangement: this compound, being a hydroxamic acid derivative, can undergo a Lossen rearrangement, particularly when heated or in the presence of a base.[2][3] This reaction converts the hydroxamic acid into an isocyanate intermediate.[3][4][5] The isocyanate can then react with water to form an unstable carbamic acid, which decomposes to a primary amine and carbon dioxide, or it can react with other nucleophiles present in the reaction mixture.[4]
Q3: How can I minimize the formation of acetic acid during the synthesis?
A3: Minimizing the formation of acetic acid involves carefully controlling the reaction conditions to favor the desired reaction over hydrolysis. Here are some effective strategies:
-
Use of a Catalyst: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to accelerate the reaction between esters and hydroxylamine, allowing the reaction to proceed under milder conditions and reducing the likelihood of base-catalyzed hydrolysis.[6][7]
-
Anhydrous Conditions: Since water is required for hydrolysis, performing the reaction under anhydrous (dry) conditions can significantly reduce the formation of acetic acid. This includes using dry solvents and reagents.
-
Control of Basicity: While a base is necessary to neutralize the hydroxylamine hydrochloride and facilitate the reaction, using a large excess of a strong base can promote hydrolysis. Careful control of the stoichiometry of the base is crucial. Using a weaker base or a buffered system can also be beneficial.
Q4: What are the signs of Lossen rearrangement, and how can I prevent it?
A4: The primary indicators of a Lossen rearrangement are a lower-than-expected yield of this compound and the potential presence of unexpected amine byproducts or ureas (if other amines are present). To prevent this degradation pathway:
-
Temperature Control: Avoid excessive heating of the reaction mixture and the final product. The rearrangement is often thermally induced.[2]
-
Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to prevent the rearrangement.
-
pH Control: As the rearrangement can be base-catalyzed, maintaining a neutral or slightly acidic pH during workup and storage can improve the stability of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Starting Material/Product: Presence of excess water or strong base leading to the formation of acetic acid.[8] 3. Lossen Rearrangement of Product: Excessive heat or prolonged reaction time leading to degradation of the desired product.[2][8] | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Avoid unnecessarily high temperatures. 2. Control Water Content and Basicity: Use anhydrous solvents and reagents. Carefully control the amount of base used. Consider using a catalytic amount of KCN to promote the desired reaction.[6][7] 3. Maintain Mild Conditions: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Minimize the overall heating time. |
| Presence of Acetic Acid Impurity | Hydrolysis: As described above, this is the primary route to acetic acid formation. | Minimize Water and Strong Base: Follow the recommendations for controlling water content and basicity. Purification: Acetic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.[9] However, be cautious as this can also promote hydrolysis of the remaining product if not done carefully. |
| Formation of Unknown Byproducts | 1. Lossen Rearrangement Products: Amines or ureas may be formed.[4] 2. Side reactions of Ethyl Acetoacetate: Self-condensation of ethyl acetoacetate can occur under basic conditions. | 1. Prevent Lossen Rearrangement: Follow the recommendations for maintaining mild conditions. 2. Control Stoichiometry and Temperature: Add the base slowly and maintain a controlled temperature to minimize self-condensation of the starting material. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily if impurities are present. 2. Emulsion Formation During Workup: This can lead to significant product loss.[10] | 1. Purification: If crystallization is difficult, consider purification by column chromatography on silica (B1680970) gel.[9] 2. Break Emulsions: During aqueous workup, adding a saturated brine solution can help to break emulsions and improve phase separation.[9] |
Quantitative Data Summary
| Reaction Parameter | Effect on this compound Yield | Effect on Acetic Acid Formation | Effect on Lossen Rearrangement |
| Temperature | Increases reaction rate, but excessive heat can decrease yield. | Can increase the rate of hydrolysis. | Significantly promoted by higher temperatures. |
| Reaction Time | Yield increases with time up to a certain point, after which degradation may occur. | Longer exposure to basic conditions can increase hydrolysis. | Increased risk with prolonged reaction times. |
| Base Concentration | Necessary for the reaction, but excess can decrease yield. | Strongly promoted by high concentrations of strong bases. | Can be catalyzed by bases. |
| Water Content | Decreases yield due to competing hydrolysis reaction. | Directly proportional to the amount of water present. | Water reacts with the isocyanate intermediate. |
| Catalyst (e.g., KCN) | Can significantly increase yield by accelerating the desired reaction.[7] | Can be minimized by allowing for milder reaction conditions. | Less likely to occur under milder, catalyzed conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the reaction of ethyl acetoacetate and hydroxylamine hydrochloride.[11][12]
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium methoxide (B1231860) or Potassium hydroxide (B78521)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium methoxide or potassium hydroxide in anhydrous ethanol. Stir for 30 minutes.
-
To the resulting mixture, add ethyl acetoacetate dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: GC-MS Analysis of this compound and Acetic Acid
This protocol provides a general framework for the analysis of the reaction mixture. Optimization of the parameters may be required.[13][14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the analytes. For acetic acid, derivatization with a silylating agent (e.g., BSTFA) may be beneficial.[15]
Data Analysis:
-
Identify the peaks for this compound and acetic acid based on their retention times and mass spectra.
-
Quantify the components by creating a calibration curve using standards of known concentrations.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Acetohydroxamic acid – general description [georganics.sk]
- 3. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 4. What Is Lossen Rearrangement? [unacademy.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. heteroletters.org [heteroletters.org]
- 12. heteroletters.org [heteroletters.org]
- 13. benchchem.com [benchchem.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
Optimizing reaction conditions for ethyl acetohydroxamate with hydroxylamine.
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl acetohydroxamate from ethyl acetate (B1210297) and hydroxylamine (B1172632).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound from ethyl acetate and hydroxylamine?
The synthesis involves the nucleophilic acyl substitution of the ethoxy group in ethyl acetate by hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed.
Q2: Why is a base required in the reaction?
Hydroxylamine is often supplied as hydroxylamine hydrochloride. A base, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium methoxide (B1231860) (NaOMe), is necessary to neutralize the hydrochloride, generating free hydroxylamine, which is the active nucleophile in the reaction.[1][2][3]
Q3: What are the common solvents used for this synthesis?
Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used for this reaction as they effectively dissolve both the hydroxylamine salt and the base.[1][3]
Q4: Can this reaction be performed at room temperature?
Yes, the reaction can be carried out at room temperature. However, gentle heating (e.g., to 60°C) may be employed to increase the reaction rate.[1] It is important to monitor the temperature, as excessive heat can lead to the degradation of reactants and products.
Q5: What are the potential side reactions and byproducts?
The primary byproduct is the corresponding carboxylic acid (acetic acid), which can form if the hydroxamic acid or the starting ester is hydrolyzed.[2][4] The formation of other byproducts can occur if the temperature is not controlled or if the reactants are not pure.
Q6: How can I purify the crude this compound?
Common purification methods include:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline product.[3]
-
Column Chromatography: This technique is useful for separating the product from impurities with different polarities.[5]
-
Extraction: An aqueous workup can be used to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete liberation of free hydroxylamine. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of reactants or products. | 1. Ensure the correct stoichiometry of the base is used to neutralize hydroxylamine hydrochloride. 2. Consider gentle heating (e.g., 60°C) to increase the reaction rate, while monitoring for byproduct formation. 3. Monitor the reaction progress using TLC to determine the optimal reaction time. 4. Avoid excessive temperatures and ensure the quality of the starting materials. |
| Presence of Starting Material (Ethyl Acetate) in Product | 1. Incomplete reaction. 2. Insufficient amount of hydroxylamine. | 1. Increase the reaction time or consider gentle heating. 2. Use a slight excess of hydroxylamine to drive the reaction to completion. |
| Significant Amount of Acetic Acid in Product | 1. Hydrolysis of the ester or hydroxamic acid. 2. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Control the reaction temperature to minimize hydrolysis. 3. Purify the product using column chromatography or recrystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. | 1. Purify the product using column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Reaction is Very Slow | 1. Low reaction temperature. 2. Low concentration of reactants. | 1. Gently warm the reaction mixture. 2. Use a higher concentration of reactants, if possible. 3. The addition of a catalytic amount of potassium cyanide (KCN) has been reported to accelerate the formation of hydroxamic acids from esters.[1][6] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the synthesis of hydroxamic acids from esters, which can be applied to the optimization of this compound synthesis.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Base | KOH, NaOH, NaOMe | Essential for generating free hydroxylamine from its hydrochloride salt. The choice of base can influence the reaction rate and yield. | [1][2] |
| Solvent | Methanol, Ethanol | Polar protic solvents are effective for this reaction. | [1][3] |
| Temperature | Room Temperature | The reaction can proceed at room temperature. | [1] |
| 60°C | Gentle heating can increase the reaction rate and yield. | [1] | |
| Catalyst | KCN (catalytic amount) | Can significantly accelerate the reaction rate. | [1][6] |
| Hydroxylamine | Excess (e.g., 10 equivalents) | Often used in excess to drive the reaction to completion, as free hydroxylamine can be volatile.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Anhydrous methanol or ethanol
-
Ethyl acetate
-
Glacial acetic acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Preparation of Hydroxylamine Solution:
-
Generation of Free Hydroxylamine:
-
Cool both solutions to 30-40°C.[3]
-
Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with stirring. Maintain the temperature by using an ice bath to prevent excessive heat generation.[3]
-
After the addition is complete, stir the mixture in an ice bath for 5 minutes to ensure complete precipitation of potassium chloride.[3]
-
-
Reaction with Ethyl Acetate:
-
Add ethyl acetate (e.g., 0.33 moles) to the reaction mixture with thorough shaking.[3]
-
Filter the mixture by suction filtration to remove the precipitated potassium chloride. Wash the residue with a small amount of methanol.[3]
-
Allow the filtrate to stand at room temperature. Crystals of the potassium salt of this compound may begin to form.
-
-
Formation of Ethyl Acetohydroxamic Acid:
-
After allowing the reaction to proceed (monitor by TLC), neutralize the mixture by adding glacial acetic acid until the pH is slightly acidic.
-
The product can then be isolated by extraction.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.[3][5]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
Troubleshooting ethyl acetohydroxamate stability issues in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl acetohydroxamate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound in aqueous solutions.
Issue 1: Rapid Loss of this compound Potency in Solution
-
Question: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?
-
Answer: Rapid degradation of this compound in aqueous solutions is a common issue and is primarily attributed to hydrolysis. The hydroxamic acid functional group is susceptible to cleavage by water, a reaction that can be accelerated by several factors.
-
pH: The stability of hydroxamic acids is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. For many hydroxamic acids, maximum stability is observed in the neutral to slightly acidic pH range.
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.
-
Enzymatic Degradation: If the solution is prepared in a biological matrix (e.g., cell culture media, plasma), esterases or other enzymes may contribute to the degradation.
Troubleshooting Steps:
-
pH Verification: Measure the pH of your stock solution. If it is in the acidic or basic range, adjust it to a neutral or slightly acidic pH (e.g., pH 6-7) using an appropriate buffer system.
-
Temperature Control: Prepare and store your stock solutions at low temperatures (2-8°C). For long-term storage, consider preparing aliquots and freezing them at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Aqueous Solvent: Use purified, deionized water to prepare your solutions to minimize contaminants that could catalyze degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my cell-based assays using this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results in biological assays are often linked to the instability of the compound in the assay medium. The complex composition of biological media (e.g., presence of salts, proteins, and varying pH) can impact the stability of this compound.
Troubleshooting Steps:
-
Incubation Time: Evaluate the stability of this compound in your specific assay medium over the time course of your experiment. Take samples at different time points and analyze the concentration of the active compound.
-
Control Experiments: Include a control group where this compound is incubated in the assay medium for the same duration as your experiment, but without the biological component (e.g., cells). This will help differentiate between chemical and biological degradation.
-
Dosing Regimen: If significant degradation occurs during the assay, consider a repeated dosing regimen to maintain a more constant concentration of the compound.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
-
Question: When analyzing my this compound solution by HPLC, I see additional peaks that are not present in the standard. What are these?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The primary degradation product of this compound via hydrolysis is expected to be acetohydroxamic acid and ethanol.
Troubleshooting Steps:
-
Peak Identification: If possible, use a mass spectrometry (MS) detector coupled with your HPLC to identify the mass of the unknown peaks. This can help confirm the identity of the degradation products.
-
Forced Degradation Study: To confirm the origin of the degradation peaks, you can perform a forced degradation study. Intentionally expose a sample of this compound to harsh conditions (e.g., strong acid, strong base, high temperature) and analyze the resulting solution by HPLC. The peaks that increase under these conditions are likely degradation products.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
-
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the hydroxamic acid functional group, which leads to the formation of acetohydroxamic acid and ethanol. This reaction can be catalyzed by both acids and bases.
-
-
Q2: What are the ideal storage conditions for aqueous solutions of this compound?
-
A2: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (2-8°C for short-term storage, -20°C or below for long-term storage) and at a neutral to slightly acidic pH. Solutions should be protected from light.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The stability of this compound is significantly influenced by pH. Both highly acidic and highly basic conditions accelerate the rate of hydrolysis. The exact pH of maximum stability needs to be determined experimentally but is generally expected to be in the neutral to slightly acidic range.
-
-
Q4: Can I use buffers to stabilize my this compound solutions?
-
A4: Yes, using a buffer system to maintain the pH in the optimal range of stability can help to slow down degradation. Common buffers such as phosphate (B84403) or citrate (B86180) buffers can be used, but their compatibility with your specific application should be verified.
-
-
Q5: What analytical methods are suitable for monitoring the stability of this compound?
-
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying this compound and its degradation products. For more definitive identification of degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.
-
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.077 | 9.0 |
| 4.0 | 0.023 | 30.1 |
| 6.0 | 0.011 | 63.0 |
| 7.0 | 0.015 | 46.2 |
| 8.0 | 0.043 | 16.1 |
| 10.0 | 0.231 | 3.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on the general behavior of hydroxamic acids. Actual degradation rates for this compound may vary.
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 4 | 0.002 | 346.6 |
| 25 | 0.015 | 46.2 |
| 37 | 0.045 | 15.4 |
| 50 | 0.139 | 5.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on the general behavior of hydroxamic acids. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C). Dissolve samples at different time points for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 210-240 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
How to purify ethyl acetohydroxamate reaction products effectively.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective troubleshooting and frequently asked questions (FAQs) for the purification of ethyl acetohydroxamate reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of this compound before extraction.- Use a suitable organic solvent for extraction in which this compound has high solubility.- Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
| Product Loss During Recrystallization | - Avoid using an excessive amount of solvent for recrystallization.- Ensure the solution is fully saturated before cooling.- Cool the solution slowly to maximize crystal formation and recovery. Placing the solution in an ice bath can further increase the yield. |
| Product Loss During Column Chromatography | - Choose an appropriate solvent system (eluent) to ensure the product does not elute too quickly or remain strongly adsorbed to the stationary phase.- Avoid using a column with too large a diameter for the amount of sample, as this can lead to band broadening and difficulty in collecting pure fractions. |
| Product Degradation | - this compound can be sensitive to acidic or basic conditions, which may cause hydrolysis. Maintain a neutral pH during workup and purification where possible.[1] |
Problem: Oiling Out During Recrystallization
"Oiling out" is a phenomenon where the product separates as a liquid rather than a solid during recrystallization.[2] This can trap impurities and hinder purification.
| Possible Cause | Suggested Solution |
| High Impurity Level | - The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.[3] Consider a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica (B1680970) gel. |
| Inappropriate Solvent System | - The chosen solvent may be too nonpolar for the compound, causing it to separate from the solution above its melting point.[4] Try a more polar solvent or a mixed solvent system. Common solvent pairs include ethyl acetate (B1210297)/hexane (B92381) and methanol/dichloromethane.[1] |
| Cooling Rate is Too Fast | - Rapid cooling can lead to supersaturation and oiling out.[2] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Low Melting Point of the Compound | - this compound has a relatively low melting point (23-25 °C).[5] If the recrystallization solvent's boiling point is significantly higher, oiling out is more likely. Choose a lower-boiling point solvent if possible. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System (Eluent) | - The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in poor separation from the baseline.[6] - Use TLC to screen for an optimal solvent system that gives a good separation of spots with Rf values ideally between 0.2 and 0.5 for the product.[7] A common eluent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate.[8] |
| Improper Column Packing | - An improperly packed column with cracks or channels will lead to poor separation.[9] Ensure the stationary phase (e.g., silica gel) is packed uniformly. |
| Overloading the Column | - Applying too much sample to the column will result in broad, overlapping bands.[10] A general rule of thumb is to use a 30:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Sample Application | - The sample should be applied to the column in a minimal amount of solvent to ensure a narrow starting band. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in an this compound synthesis?
A1: Common impurities include unreacted starting materials such as ethyl acetoacetate (B1235776) and hydroxylamine (B1172632), as well as byproducts from side reactions.[11] Depending on the reaction conditions, hydrolysis of the ester or the hydroxamic acid can also occur.[1][12]
Q2: How can I effectively remove unreacted hydroxylamine?
A2: Unreacted hydroxylamine hydrochloride is a salt and has high water solubility. It can typically be removed by performing an aqueous wash of the organic reaction mixture. Adjusting the pH of the aqueous wash can further enhance its removal. Excess hydroxylamine can also be removed by desalting columns.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Given its properties, suitable solvents could include ethyl acetate, or mixed solvent systems like ethyl acetate/hexane or diethyl ether/hexane.[1][13] It is always recommended to perform a small-scale test to determine the optimal solvent or solvent mixture.
Q4: How do I perform and interpret a Thin Layer Chromatography (TLC) analysis for my this compound purification?
A4: For TLC analysis of this compound, a common stationary phase is silica gel. A mobile phase of hexane/ethyl acetate (e.g., in a 1:1 or 2:1 ratio) is a good starting point.[8][14] The spots can be visualized under a UV lamp or by using a potassium permanganate (B83412) stain. The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to track the purification progress. A pure compound should ideally show a single spot on the TLC plate.
Q5: What analytical techniques can I use to confirm the purity of my final product?
A5: The purity of this compound is commonly assessed using Gas Chromatography (GC).[15] Purity of 97% or higher is generally considered suitable for most applications.[15] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the structure and assess purity by identifying characteristic peaks and the absence of impurity signals.[16] Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethyl acetate) by heating. Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. If the compound is too soluble, a second solvent (anti-solvent) in which the compound is insoluble (e.g., hexane) can be added dropwise to the hot solution until it becomes slightly cloudy.[17]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent (or the more soluble solvent of a pair). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the this compound an Rf value of approximately 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid or clear colorless liquid after melting | [18][19] |
| Melting Point | 23-25 °C | [5][19] |
| Boiling Point | 55-58 °C at 6 mmHg | [5][19] |
| Typical Purity (GC) | ≥ 97% | [15][19] |
| TLC Stationary Phase | Silica Gel | [7] |
| TLC Mobile Phase (Example) | Hexane:Ethyl Acetate (1:1 v/v) | [8] |
| Expected TLC Rf (Example) | ~0.4-0.6 (highly dependent on exact conditions) | [20] |
Table 2: Purity Assessment Methods
| Analytical Method | Purpose | Key Considerations |
| Gas Chromatography (GC) | Quantitative purity assessment. | Standard method for determining the percentage purity of the final product.[15] |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress and purification efficiency. | Quick and easy method to visualize the number of components in a mixture.[7] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | ¹H NMR can provide information on the presence of impurities and their relative amounts.[16] |
| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of key functional groups like C=N, N-O, and C-O. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in recrystallization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mt.com [mt.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. 乙酰羟肟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. brainly.com [brainly.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. shivajicollege.ac.in [shivajicollege.ac.in]
- 11. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. nbinno.com [nbinno.com]
- 16. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Page loading... [wap.guidechem.com]
- 19. chemimpex.com [chemimpex.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges with Ethyl Acetohydroxamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ethyl acetohydroxamate in their experiments, with a special focus on overcoming solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound belonging to the hydroxamic acid class. It is recognized for its role as a potent and specific inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335). This inhibitory action makes it a valuable tool in various research areas, including the study of bacterial pathogenesis (particularly in relation to Helicobacter pylori), the development of treatments for urinary tract infections caused by urea-splitting bacteria, and in agricultural research to prevent the loss of nitrogen from urea-based fertilizers.
Q2: I've read conflicting information about the solubility of this compound in water. Is it soluble?
This compound is sparingly soluble in water. However, a significant challenge is its susceptibility to hydrolysis, especially under non-neutral pH conditions and elevated temperatures, which can lead to its decomposition. Therefore, while it can be dissolved in aqueous buffers, careful consideration of the solution's pH and temperature is crucial for maintaining its integrity. For many applications, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous experimental medium is the recommended approach.
Q3: My this compound solution appears cloudy or has a precipitate. What should I do?
Cloudiness or precipitation is a common indicator that the compound has exceeded its solubility limit in the current solvent or that it may be degrading. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: What is the recommended method for preparing a stock solution of this compound?
For most biological experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. A typical stock solution concentration is 10-50 mM. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium immediately before use. This method minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a tolerable range for your specific assay (typically ≤ 1%).- Prepare a more dilute stock solution and add a larger volume to your aqueous buffer.- Perform a serial dilution of the stock solution in the aqueous buffer to find the maximum achievable concentration without precipitation. |
| Cloudy or hazy solution | The compound is not fully dissolved or is beginning to precipitate. | - Gently warm the solution (up to 37°C) to aid dissolution.- Use sonication for a short period to break up any aggregates.- Ensure your stock solution is clear before diluting it into the aqueous buffer. |
| Inconsistent experimental results | Possible degradation of this compound in the aqueous solution due to unfavorable pH or temperature. | - Prepare fresh solutions for each experiment.- Maintain the pH of your aqueous buffer within a neutral range (pH 6.5-7.5).- Avoid prolonged storage of aqueous solutions of this compound, even when refrigerated.- Keep solutions on ice during the experiment whenever possible. |
| Low or no observed activity | The compound may have degraded, or the concentration is too low due to poor solubility. | - Verify the integrity of your stock solution.- Follow the steps to address precipitation and ensure the compound is fully dissolved at the desired concentration.- Prepare a fresh stock solution from a new batch of the compound if degradation is suspected. |
Quantitative Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | Sparingly Soluble (~1-10 mg/mL) | Susceptible to hydrolysis. Stability is pH and temperature-dependent. |
| Ethanol | Soluble (>50 mg/mL) | A good choice for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (>100 mg/mL) | Recommended for high-concentration stock solutions. |
| Methanol | Soluble (>50 mg/mL) | Another suitable option for stock solution preparation. |
Experimental Protocol: Urease Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on urease activity. The assay is based on the Berthelot method, which quantifies the ammonia (B1221849) produced from the hydrolysis of urea.
Materials:
-
Jack Bean Urease
-
Urea
-
This compound
-
Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of urease solution and 20 µL of the various this compound dilutions.
-
Positive Control: Add 20 µL of urease solution and 20 µL of phosphate buffer (containing the same final concentration of DMSO as the test wells).
-
Negative Control (Blank): Add 40 µL of phosphate buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 100 mM urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of the phenol-nitroprusside solution to each well.
-
Add 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizations
Caption: Mechanism of urease inhibition by this compound.
Caption: Experimental workflow for the urease inhibition assay.
Caption: Logical workflow for troubleshooting solubility issues.
Technical Support Center: Troubleshooting Interference from Ethyl Acetohydroxamate in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in biochemical assays when using ethyl acetohydroxamate. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate potential interference from this compound.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent when this compound is present. What are the possible reasons?
A1: Inconsistent results in the presence of this compound can stem from several of its chemical properties. The primary reasons for interference include:
-
Enzyme Inhibition: As a hydroxamate, this compound can chelate metal ions that are essential for the activity of certain enzymes, particularly metalloenzymes. This can lead to apparent inhibition that is not related to the specific biological target of your assay.
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[1]
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for your assay's readout, leading to artificially high or low signals.
-
Reporter Enzyme Inhibition: In reporter-gene assays, this compound may directly inhibit the reporter enzyme itself (e.g., luciferase), which can be misinterpreted as an effect on the upstream biological pathway.[1]
-
Chemical Reactivity: The hydroxamate functional group can be reactive and may interact with other components in your assay, such as reducing agents or the detection reagents themselves.
Q2: I am observing inhibition in my primary screen with this compound, but this is not replicating in secondary, orthogonal assays. Why is this happening?
A2: This is a common issue often attributed to assay artifacts.[1] Your primary assay may be susceptible to a specific interference mechanism of this compound that is not present in your orthogonal assay. For example, if your primary assay uses a metalloenzyme and your secondary assay does not, the metal-chelating properties of this compound could be the cause of the discrepancy. It is crucial to use orthogonal assays with different detection methods and biological principles to validate initial hits.[1]
Q3: At what concentration is this compound likely to cause interference?
A3: The concentration at which interference occurs is highly dependent on the specific assay and its components. For instance, hydroxamic acids can inhibit some metalloenzymes at low micromolar or even nanomolar concentrations. Spectroscopic interference and aggregation are typically more pronounced at higher concentrations (e.g., >10 µM). It is always recommended to perform dose-response curves to understand the concentration-dependent effects of the compound in your specific assay.
Troubleshooting Guides
Problem 1: Apparent Enzyme Inhibition
If you suspect that this compound is inhibiting your enzyme of interest, it is crucial to determine if this is a specific, on-target effect or a non-specific interference.
Caption: Workflow to diagnose the cause of apparent enzyme inhibition.
Protocol 1: Metal Chelation Counter-Assay
-
Objective: To determine if the observed inhibition is due to the chelation of essential metal ions from the enzyme.
-
Methodology:
-
Perform your standard enzyme inhibition assay with a concentration of this compound that gives significant inhibition (e.g., IC90).
-
Run a parallel experiment where you pre-incubate the enzyme with a molar excess of the relevant metal cofactor (e.g., 100 µM ZnCl₂, MgCl₂, etc.) before adding this compound.
-
In another parallel experiment, add a strong chelator like EDTA (e.g., 1 mM) to your assay without this compound. This serves as a positive control for metal-dependent enzyme activity.
-
-
Interpretation:
-
If the addition of excess metal ions rescues the enzyme activity in the presence of this compound, the inhibition is likely due to metal chelation.
-
If EDTA inhibits the enzyme, it confirms that the enzyme is a metalloenzyme.
-
| Condition | Expected Outcome if Interference is by Metal Chelation |
| Enzyme + Substrate + this compound | Inhibition Observed |
| Enzyme + Substrate + this compound + Excess Metal Ions | Inhibition Reduced or Abolished |
| Enzyme + Substrate + EDTA | Inhibition Observed |
Protocol 2: Detergent Sensitivity Assay for Aggregation
-
Objective: To determine if this compound is forming aggregates that non-specifically inhibit the enzyme.[1]
-
Methodology:
-
Determine the IC50 value of this compound in your standard assay buffer.
-
Repeat the IC50 determination in the same buffer supplemented with a non-ionic detergent, such as 0.01% (v/v) Triton X-100.[1]
-
-
Interpretation:
-
A significant increase (rightward shift) in the IC50 value in the presence of the detergent suggests that the inhibition is at least partially due to aggregation. True inhibitors should have their potency unaffected by the detergent.[1]
-
Problem 2: Interference with Assay Readout
If you observe changes in your assay signal that do not correlate with the expected biological activity, this compound may be interfering directly with the detection method.
Caption: Workflow to diagnose interference with different assay readouts.
Protocol 3: Autofluorescence Counterscreen
-
Objective: To measure the intrinsic fluorescence of this compound.[1]
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of the same type of microplate used for your primary assay.
-
Add assay buffer to the wells, omitting all biological reagents (e.g., enzyme, cells, fluorogenic substrate).
-
Incubate the plate under the same conditions as your primary assay.
-
Read the fluorescence intensity using the same instrument settings (excitation and emission wavelengths) as your primary assay.[1]
-
-
Interpretation: A dose-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths and may be contributing to a false-positive signal.
Protocol 4: Luciferase Inhibition Counterscreen
-
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.[2]
-
Methodology:
-
Prepare a serial dilution of this compound.
-
In a suitable microplate, add the compound dilutions to a solution of purified luciferase enzyme in its assay buffer.
-
Initiate the reaction by adding the luciferin (B1168401) substrate.
-
Immediately measure the luminescence using a luminometer.
-
-
Interpretation: A dose-dependent decrease in luminescence compared to the vehicle control indicates direct inhibition of luciferase, which could lead to a false-positive result in a reporter-gene assay designed to detect pathway inhibitors.[2]
Summary of Potential Interferences and Mitigation Strategies
| Interference Mechanism | Assays Potentially Affected | Troubleshooting / Mitigation Strategy |
| Metal Chelation | Metalloenzyme assays (e.g., HDACs, MMPs, Tyrosinase), assays requiring divalent cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺) | Perform metal rescue experiments by adding excess metal ions. Use a non-metalloenzyme-based orthogonal assay for hit confirmation. |
| Compound Aggregation | All enzyme-based assays, particularly at higher compound concentrations. | Perform detergent sensitivity assay (e.g., with 0.01% Triton X-100).[1] Vary enzyme concentration; true inhibitors show consistent IC50s.[1] |
| Autofluorescence | Fluorescence intensity/polarization assays. | Perform autofluorescence counterscreen.[1] If possible, use a red-shifted fluorophore or switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance).[1] |
| Fluorescence Quenching | Fluorescence intensity/FRET assays. | Perform a quenching counterscreen by incubating the compound with the fluorescent product of the assay. |
| Light Absorbance | Absorbance/colorimetric assays (e.g., ELISA, MTT). | Measure the absorbance spectrum of this compound. If there is an overlap with the assay wavelength, subtract the compound's absorbance or choose a different detection wavelength. |
| Reporter Enzyme Inhibition | Luciferase, β-galactosidase, or other reporter-gene assays. | Perform a counterscreen with the purified reporter enzyme.[2] Use an alternative reporter system for orthogonal validation.[1] |
| Redox Activity | Cell viability assays (e.g., MTT, Resazurin), assays measuring redox state. | Perform a cell-free version of the assay to check for direct reduction/oxidation of the reporter dye.[3] |
References
Managing temperature and pH sensitivity of ethyl acetohydroxamate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the temperature and pH sensitivity of ethyl acetohydroxamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound (EAH) is a versatile intermediate used in the synthesis of pharmaceuticals, particularly hydroxamic acids which are known to inhibit metalloproteinases.[1] Its structure contains both an ester and a hydroxamic acid functional group, making it susceptible to hydrolysis. The primary stability concerns are degradation due to temperature and non-optimal pH conditions. It is also noted to be sensitive to moisture.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at 2-8°C and protected from light.[1][2][3] Given its moisture sensitivity, it is crucial to store it in a tightly sealed container in a dry environment.
Q3: What are the likely degradation pathways for this compound?
Due to its chemical structure, the two primary degradation pathways for this compound are hydrolysis of the ethyl ester linkage and hydrolysis of the acetohydroxamate moiety. These reactions are typically catalyzed by acidic or basic conditions and accelerated by increased temperature.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[4] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[5][6][7][8][9]
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency or purity of this compound solid | - Improper storage (exposure to high temperature, light, or moisture).- Age of the material. | - Verify storage conditions are 2-8°C, protected from light, and in a desiccated environment.- Use a fresh batch of the compound and re-test.- Confirm the purity of the starting material using a validated analytical method. |
| Rapid degradation of this compound in solution | - pH of the solution is too acidic or too basic.- The temperature of the solution is too high.- Presence of catalytic impurities. | - Adjust the pH of the solution to a neutral range (around pH 7) if the experimental conditions allow.- Perform experiments at controlled, lower temperatures.- Use high-purity solvents and reagents. |
| Inconsistent results in stability studies | - Fluctuation in experimental conditions (temperature, pH).- Non-validated analytical method.- Sample handling errors. | - Ensure precise control of temperature and pH throughout the experiment.- Develop and validate a stability-indicating HPLC method for accurate quantification.- Standardize sample preparation and handling procedures. |
| Appearance of unknown peaks in chromatograms | - Degradation of this compound.- Interaction with other components in the formulation.- Contamination. | - Perform forced degradation studies to identify potential degradation products.- Use mass spectrometry (LC-MS or GC-MS) to identify the unknown peaks.- Analyze individual components of the formulation to pinpoint the source of the extra peaks. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify degradation products and establish a stability-indicating analytical method.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature and monitor for degradation at shorter intervals (e.g., 30 mins, 1, 2, 4 hours) due to expected faster hydrolysis.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at a controlled temperature (e.g., 60°C).
-
Dissolve samples in the chosen solvent at different time points for analysis.
-
Also, expose the stock solution to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid and solution of this compound to UV light (e.g., 254 nm) and visible light.
-
Monitor for degradation at various time points.
-
3. Analytical Method:
-
Use a validated stability-indicating RP-HPLC method with UV detection.
-
A typical starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile and water (with a pH-adjusting modifier like formic acid or ammonium (B1175870) acetate).
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 乙酰羟肟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 乙酰羟肟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. db-thueringen.de [db-thueringen.de]
- 7. japsonline.com [japsonline.com]
- 8. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. scispace.com [scispace.com]
Best practices for storing and handling ethyl acetohydroxamate to prevent degradation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for storing and handling ethyl acetohydroxamate to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. It is a moisture-sensitive and potentially heat- and light-sensitive compound.[1][2][3] Recommended storage is at 2-8°C in a tightly sealed container, protected from light and moisture.[3] Storing it in a cool, dry, and dark place is essential to prevent degradation.
Q2: Is this compound sensitive to air and moisture?
A2: Yes, this compound is described as being sensitive to moisture.[2] This means it can absorb water from the atmosphere, which may lead to hydrolysis and degradation. It is also potentially air-sensitive. Therefore, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when handling small quantities that have a larger surface area exposed to the environment.[4][5]
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the available literature, hydroxamic acids, in general, are susceptible to hydrolysis.[6][7] This process can be catalyzed by both acidic and basic conditions, leading to the cleavage of the hydroxamic acid moiety to form a carboxylic acid and hydroxylamine.[6] Photodegradation is another potential pathway for hydroxamic acids, involving reactions induced by exposure to light.[8][9] Degradation may also be accelerated by elevated temperatures.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) is a commonly mentioned method for purity determination.[3] For more detailed analysis and identification of potential impurities or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[10][11] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the impurities.[12][13][14]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, protected from light and moisture.
-
Assess Purity: Before use, especially if the compound has been stored for an extended period, re-analyze its purity using a suitable method like GC or qNMR.
-
Handle with Care: When weighing and preparing solutions, minimize the compound's exposure to ambient air and humidity. Use of a glovebox or performing manipulations under a stream of inert gas is recommended.[4]
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. A stability study of the compound in the chosen solvent is advisable.
-
Issue 2: Visible changes in the physical appearance of the compound (e.g., color change, clumping).
-
Possible Cause: Degradation or moisture absorption. This compound is a white to off-white solid, and any significant deviation from this could indicate impurity.
-
Troubleshooting Steps:
-
Do Not Use: If the compound shows visible signs of degradation, it is best not to use it for experiments where purity is critical.
-
Characterize the Material: If necessary, an analysis of the material can be performed using techniques like GC-MS or NMR to identify the impurities or degradation products.
-
Review Storage and Handling: This observation strongly suggests a breach in the recommended storage or handling protocols. Ensure that containers are properly sealed and that exposure to the atmosphere is minimized. For hygroscopic compounds, storing them in a desiccator can provide an additional layer of protection.[15]
-
Data Presentation
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the recommended storage and handling parameters to minimize degradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down potential thermal degradation pathways.[3] |
| Light Exposure | Store in the dark (e.g., in an amber vial or a light-proof container). | To prevent photodegradation, a common degradation pathway for hydroxamic acids.[8] |
| Moisture/Air Exposure | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis due to its moisture-sensitive nature.[2][4] |
| Purity | Typically supplied at ≥97% purity. | High purity is essential for reproducible experimental results. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline. Specific parameters should be optimized for the instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
GC Conditions (Illustrative Example):
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (a reference standard should be used for confirmation).
-
Calculate the purity based on the peak area percentage relative to the total area of all observed peaks.
-
Protocol 2: General Procedure for Purity Determination by Quantitative NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a known chemical structure and purity, and its signals should not overlap with the analyte signals.
-
Accurately weigh a specific amount of this compound and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. This compound | 10576-12-2 [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Resolving unexpected peaks in NMR or HPLC of ethyl acetohydroxamate derivatives.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help resolve unexpected peaks in Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) of ethyl acetohydroxamate and its derivatives.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the analysis of this compound derivatives.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Q: I am observing unexpected sharp singlets in my ¹H NMR spectrum. What are the likely sources?
A: Unexpected sharp singlets often originate from common laboratory contaminants. The most frequent culprits are residual solvents used during synthesis or purification, moisture, and silicone grease from glassware. It is recommended to cross-reference the chemical shifts of these unexpected peaks with a standard table of NMR solvent impurities.[1][2][3]
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: A workflow for diagnosing unexpected peaks in ¹H NMR spectra.
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts (δ) of this compound and Potential Impurities
The following table summarizes the approximate chemical shifts for this compound and common impurities in CDCl₃. Note that these values can be dependent on temperature, concentration, and other experimental conditions.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₃ (acetyl) | ~1.9 (s) | ~13.5 |
| -O-CH₂-CH₃ | ~4.1 (q) | ~65.0 | |
| -O-CH₂-CH₃ | ~1.3 (t) | ~14.0 | |
| =N-OH | ~8.5 (br s) | - | |
| C=N | - | ~150.0 | |
| Ethyl Acetate (B1210297) | -CH₃ (acetyl) | 2.05 (s) | 21.1 |
| -O-CH₂-CH₃ | 4.12 (q) | 60.5 | |
| -O-CH₂-CH₃ | 1.26 (t) | 14.3 | |
| C=O | - | 171.1 | |
| Acetic Acid | -CH₃ | 2.10 (s) | 20.8 |
| -COOH | ~11.5 (br s) | ~176.0 | |
| Hydroxylamine | -NH₂OH | Variable | - |
| Water | H₂O | 1.56 (br s) | - |
| Acetone | -CH₃ | 2.17 (s) | 30.9 |
| Dichloromethane | -CH₂- | 5.30 (s) | 54.0 |
Data compiled from various sources, including standard NMR chemical shift tables.[1][2][4][5]
Issue 2: Unexpected Peaks in HPLC Chromatogram
Q: I'm seeing unexpected peaks in my HPLC chromatogram. How can I determine their origin?
A: Unexpected peaks in an HPLC chromatogram can arise from several sources, including impurities in the sample, degradation products, contaminants from the mobile phase or HPLC system, or carryover from previous injections. A systematic approach is necessary to identify the source.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Quantitative Data: Potential HPLC Retention Times
Predicting exact retention times is challenging as they are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature, etc.).[6] However, based on polarity, we can estimate the elution order for this compound and potential impurities in a reversed-phase HPLC system.
| Compound | Polarity | Expected Elution Order (Reversed-Phase) |
| Hydroxylamine | Very Polar | 1 (Earliest) |
| Acetic Acid | Polar | 2 |
| This compound | Moderately Polar | 3 |
| Ethyl Acetate | Less Polar | 4 (Latest) |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.
-
Filtration and Transfer: Using a clean Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube. This will remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: After analysis, promptly clean the NMR tube by rinsing it multiple times with an appropriate solvent (e.g., acetone), followed by drying in an oven.
Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., CDCl₃ or DMSO-d₆).
-
D₂O Addition: Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube containing your sample.
-
Mixing: Cap the NMR tube and shake it vigorously for 30-60 seconds to facilitate the exchange of labile protons (e.g., -OH, -NH) with deuterium.
-
Re-analysis: Re-acquire the ¹H NMR spectrum.
-
Comparison: Compare the two spectra. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum.
Protocol 3: General Reversed-Phase HPLC Method for this compound Derivatives
This protocol provides a general starting point and may require optimization for specific derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows a very broad peak. What is it?
A: A broad peak in the ¹H NMR spectrum of this compound, typically observed around 8.5 ppm, corresponds to the exchangeable proton of the hydroxyl group (=N-OH). Its broadness is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom. The chemical shift of this proton is also highly dependent on the solvent, concentration, and temperature. A D₂O shake experiment can confirm its identity.
Q2: I have peaks in my HPLC chromatogram that tail significantly. What can I do to improve the peak shape?
A: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dead volume. For hydroxamic acids, which can chelate metals, interactions with active sites on the silica (B1680970) support or metal contamination in the HPLC system can be a cause.
-
Mobile Phase Modification: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape. Adjusting the pH of the mobile phase can also help by ensuring the analyte is in a single ionic state.
-
Column Choice: Using a high-purity silica column with end-capping can reduce silanol (B1196071) interactions.
-
Sample Concentration: Diluting the sample can remedy peak tailing caused by column overload.
Q3: Could my this compound derivative be degrading during analysis?
A: Yes, hydroxamic acids can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form the corresponding carboxylic acid and hydroxylamine.[7] If your sample preparation or HPLC mobile phase involves harsh pH conditions, degradation is a possibility. Consider preparing samples fresh and using a mobile phase with a pH closer to neutral if stability is a concern. Performing forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) can help identify potential degradation products.[8][9][10][11]
Q4: What are the potential byproducts from the synthesis of this compound that I should look out for?
A: The synthesis of this compound often involves the reaction of an ethyl ester with hydroxylamine.[12] Potential impurities and byproducts include:
-
Unreacted Starting Materials: Residual ethyl acetate and hydroxylamine.
-
Hydrolysis Product: Acetic acid, formed from the hydrolysis of ethyl acetate.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur. It is always good practice to characterize your product thoroughly.
Q5: How can I confirm the identity of an unexpected peak?
A: The most definitive way to identify an unknown peak is to couple the analytical technique with mass spectrometry (MS).
-
LC-MS: For HPLC, an inline MS detector can provide the mass-to-charge ratio (m/z) of the eluting peak, which can be used to determine its molecular weight and often its elemental composition. Fragmentation patterns can further aid in structural elucidation.[13]
-
GC-MS: If the impurity is volatile, GC-MS can be a powerful tool.
-
Isolation and NMR: For significant impurities, isolation by preparative HPLC or chromatography followed by characterization using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can provide an unambiguous structure.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. epfl.ch [epfl.ch]
- 4. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]
- 5. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl Acetohydroxamate-Derived MMP Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibitors, this guide offers an objective comparison of the efficacy of ethyl acetohydroxamate-derived compounds. By leveraging their zinc-chelating hydroxamic acid moiety, these inhibitors show significant promise in modulating MMP activity, which is implicated in various physiological and pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. This guide provides a synthesis of available experimental data to facilitate informed decisions in research and development.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of various this compound-derived MMP inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro inhibitory activities of several prominent compounds against a panel of MMPs. It is important to note that IC50 values can vary between studies due to differing assay conditions.
Table 1: Comparative IC50 Values (nM) of Broad-Spectrum this compound-Derived MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| Marimastat (BB-2516) | 5 | 6 | 20 | 13 | 3 | 9 |
| Batimastat (BB-94) | 4 | 8 | 20 | - | 4 | 1 |
| MMI-166 | - | 1.5 | - | - | 1.2 | 1.0 |
Table 2: IC50 Values (µM) of Novel N-hydroxybutanamide Derivatives
| Compound | MMP-2 | MMP-9 | MMP-14 |
| Iodoaniline Derivative 4 | ~1.5 | ~1.0 | ~1.0 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor comparison. The following are detailed methodologies for key experiments cited in the evaluation of this compound-derived MMP inhibitors.
Fluorometric MMP Activity Assay
This assay provides a quantitative measure of MMP activity and its inhibition through the use of a quenched fluorogenic peptide substrate.
Materials:
-
Purified, active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2)
-
This compound-derived test inhibitors
-
Known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve a range of final concentrations.
-
Enzyme and Inhibitor Incubation: Add 50 µL of the appropriate MMP enzyme solution to each well of a 96-well plate. Add 25 µL of the diluted test inhibitor or control to the respective wells. Include a solvent control (Assay Buffer with DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of test compounds.
Materials:
-
Protein samples (e.g., cell culture supernatant, tissue extracts)
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Test inhibitor
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Inhibition and Development: Incubate the gel overnight (16-18 hours) at 37°C in Zymogram Developing Buffer. For the inhibition assay, a parallel gel can be incubated in Developing Buffer containing the this compound-derived inhibitor at a desired concentration.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a dark blue background. The clear bands represent areas of gelatin degradation by MMPs. The reduction in the intensity or size of these bands in the presence of the inhibitor indicates its efficacy.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the mechanism of action of these inhibitors, the following diagrams are provided.
Conclusion
This compound-derived inhibitors represent a significant class of compounds for targeting MMPs. While broad-spectrum inhibitors like Marimastat and Batimastat have demonstrated high potency, the field is evolving towards the development of more selective inhibitors to minimize off-target effects. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and comparative evaluation of novel MMP inhibitors. Rigorous and standardized experimental approaches are crucial for accurately determining the efficacy and selectivity of these compounds, ultimately advancing their potential therapeutic applications.
A Comparative Guide to Hydroxamic Acid Synthesis: Evaluating Ethyl Acetohydroxamate and Other Key Precursors
For researchers, scientists, and professionals in drug development, the synthesis of hydroxamic acids is a critical process, given their significance as metal chelators in a variety of therapeutic agents. This guide provides an objective comparison of synthetic routes to hydroxamic acids, with a particular focus on the role of ethyl acetohydroxamate alongside other common precursors. Experimental data is presented to inform the selection of the most suitable synthetic strategy.
Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are pivotal in medicinal chemistry, notably as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The choice of precursor is a crucial determinant of reaction efficiency, yield, and purity of the final hydroxamic acid product. Common precursors include carboxylic acid esters, acyl chlorides, and carboxylic acids themselves. While this compound is a specific hydroxamic acid, its potential as a starting material for the synthesis of other hydroxamic acids is also considered in this comparative analysis.
Comparison of Common Precursors for Hydroxamic Acid Synthesis
The synthesis of hydroxamic acids can be achieved through several pathways, each with distinct advantages and limitations. The most prevalent methods involve the reaction of a carbonyl compound with hydroxylamine (B1172632) or its derivatives. The following table summarizes the performance of common precursors based on available experimental data.
| Precursor | Reagent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Esters (e.g., Methyl/Ethyl Esters) | Hydroxylamine hydrochloride, Base (e.g., KOH, NaOH, NaOMe) | Methanol (B129727) or Ethanol, Room Temperature to Reflux | 31-95% | Readily available starting materials, generally good yields.[1][2] | Can require a large excess of hydroxylamine; potential for ester hydrolysis as a side reaction.[1][3] |
| Acyl Chlorides | Hydroxylamine hydrochloride, Base (e.g., NaHCO3) | Biphasic system (e.g., Ethyl acetate (B1210297)/Water), Room Temperature | Excellent (often >90%) | High reactivity leading to rapid reactions and high yields.[4][5] | Moisture sensitive, may require anhydrous conditions; can be harsh for sensitive substrates.[6] |
| Carboxylic Acids | Hydroxylamine, Coupling agents (e.g., EDC, CDI, T3P) | Organic solvent (e.g., THF, DMF), Room Temperature | Good to Excellent | Direct conversion from carboxylic acids, avoids the need to prepare esters or acyl chlorides first.[1][7][8] | Coupling agents can be expensive and may require purification to remove byproducts.[8] |
| Amides | Amidase Enzymes | Aqueous buffer | Enantioselective | High enantioselectivity for certain substrates.[1] | Limited substrate scope, requires specific enzymes.[1] |
| Aldehydes | N-sulfonylhydroxylamine (Angeli-Rimini reaction) | Varies | Moderate | A less common but useful method for specific aldehyde substrates.[9] | Can have limited applicability and moderate yields.[9] |
The Role of this compound
Recent research has demonstrated an efficient synthesis of this compound (EAH) from ethyl acetimidate hydrochloride.[10] This method avoids the direct use of hazardous hydrogen chloride gas and allows for the production of EAH on a larger scale without chromatographic purification.[10] While EAH is a valuable hydroxamic acid in its own right, its use as a general precursor for the synthesis of other hydroxamic acids is not a widely documented or conventional approach. The primary synthetic routes to a diverse range of hydroxamic acids typically start from more fundamental building blocks like esters, acyl chlorides, or carboxylic acids, which allow for greater structural variability in the final product.
Synthetic Pathways Overview
The following diagram illustrates the common synthetic pathways for producing hydroxamic acids from various precursors.
Caption: Common synthetic routes to hydroxamic acids.
Experimental Protocols
Below are detailed methodologies for key experiments in hydroxamic acid synthesis.
Protocol 1: Synthesis of Benzohydroxamic Acid from an Ester
This protocol is adapted from the general procedure for reacting esters with hydroxylamine.[9]
Materials:
-
Methyl benzoate (B1203000)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Distilled water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in methanol.
-
To this solution, add a solution of potassium hydroxide (1.1 equivalents) in methanol. A precipitate of KCl will form.
-
Stir the mixture at room temperature for 15 minutes and then filter off the KCl precipitate.
-
To the filtrate containing free hydroxylamine, add methyl benzoate (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield benzohydroxamic acid.
Protocol 2: Synthesis of a Hydroxamic Acid from an Acyl Chloride
This protocol is based on a highly efficient method using a biphasic system.[4][5]
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flask, dissolve the acyl chloride (1.0 equivalent) in ethyl acetate.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Add the aqueous solution to the ethyl acetate solution of the acyl chloride.
-
Stir the biphasic mixture vigorously at room temperature for 5-10 minutes.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the hydroxamic acid. The product is often of high purity and may not require further purification.[4]
Protocol 3: Synthesis of a Hydroxamic Acid from a Carboxylic Acid using CDI
This protocol utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent.[8]
Materials:
-
Carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add CDI (1.1 equivalents) portion-wise to the solution and stir at room temperature for 1-2 hours, or until CO₂ evolution ceases.
-
In a separate flask, suspend hydroxylamine hydrochloride (1.5 equivalents) in THF and add triethylamine (1.5 equivalents). Stir for 15 minutes.
-
Add the hydroxylamine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by crystallization or column chromatography if necessary.
Conclusion
The synthesis of hydroxamic acids is a well-established field with multiple reliable methods. The choice of precursor is a critical decision that should be based on the specific requirements of the target molecule, including the presence of sensitive functional groups, desired yield, and scalability. While esters, acyl chlorides, and carboxylic acids remain the workhorses for general hydroxamic acid synthesis, the development of efficient protocols for specific hydroxamic acids like this compound continues to refine the synthetic chemist's toolkit. For drug development professionals, a thorough understanding of these comparative aspects is essential for the efficient and successful production of hydroxamic acid-based therapeutics.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06860A [pubs.rsc.org]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of MMP-9 Inhibition by Ethyl Acetohydroxamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl acetohydroxamate derivatives as inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This document outlines supporting experimental data for MMP-9 inhibition by hydroxamate derivatives, compares their performance with alternative inhibitors, and provides detailed experimental protocols for validation.
Comparative Efficacy of MMP-9 Inhibitors
The validation of novel MMP-9 inhibitors relies on quantitative assessment of their potency and selectivity. The following tables summarize the inhibitory activities of various hydroxamate derivatives and other classes of MMP-9 inhibitors.
Note: Specific quantitative data on the MMP-9 inhibitory activity of this compound derivatives is limited in publicly available literature. The data presented for hydroxamate derivatives serves as a reference for this class of compounds.
Table 1: Inhibitory Activity of Hydroxamate Derivatives against MMP-9
| Compound Class | Specific Derivative | IC50 (nM) | Assay Type | Reference |
| Hydroxamic Acid | Batimastat | - | Broad-spectrum MMP inhibitor | [1] |
| Hydroxamic Acid | Marimastat | 3 (MMP-9) | Enzyme Activity | |
| β-N-biaryl ether sulfonamide hydroxamates | Compound 11 | 9.94 (Predicted) | 3D-QSAR | [1] |
| β-N-biaryl ether sulfonamide hydroxamates | Compound 12 | 9.88 (Predicted) | 3D-QSAR | [1] |
| N1-hydroxy-N4-phenylbutanediamide derivative | Iodoaniline derivative | ~1000-1500 | Enzyme Activity | [2] |
Table 2: Inhibitory Activity of Alternative MMP-9 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (nM) | Reference |
| Andecaliximab (GS-5745) | Selective MMP-9 | Allosteric inhibition of proMMP-9 activation | - | |
| JNJ-0966 | Selective MMP-9 | Allosteric inhibition of proMMP-9 activation | - | [3] |
| Natural Polyphenols | Mangiferin | Transcriptional downregulation | - | [4] |
| Green Tea Polyphenols | Epigallocatechin-3-gallate (EGCG) | Transcriptional and post-transcriptional downregulation | - | [4] |
| Tetracycline Derivative | Doxycycline | Direct inhibition | - | |
| Bivalent Carboxylate Inhibitor | Compound 7 | - | 0.1 (Trimeric MMP-9) | [5] |
Experimental Protocols
Accurate validation of MMP-9 inhibition requires robust and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine the efficacy of MMP-9 inhibitors.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-9 in biological samples.
Materials:
-
SDS-PAGE apparatus
-
Polyacrylamide gel solution with 0.1% gelatin
-
Sample buffer (non-reducing)
-
Triton X-100 washing buffer
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Prepare cell lysates or conditioned media in non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein onto a polyacrylamide gel containing 0.1% gelatin.
-
Perform electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, wash the gel twice with Renaturing Buffer (e.g., 2.5% Triton X-100) for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.[6]
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C. For inhibitor studies, add the desired final concentration of the inhibitor to the developing buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMP-9.
-
Quantify the intensity of the lytic bands using densitometry software.
Fluorogenic MMP-9 Inhibition Assay
This assay provides a quantitative measure of MMP-9 inhibitory activity.
Materials:
-
Purified recombinant human MMP-9
-
MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay buffer (as in gelatin zymography)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Activate pro-MMP-9 to active MMP-9 by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).[7]
-
In a 96-well black plate, add the assay buffer, the test inhibitor (e.g., this compound derivative) at various concentrations, and the activated MMP-9 enzyme.
-
Incubate at 37°C for a pre-determined time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometer. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting algorithm.[7]
Mandatory Visualizations
Signaling Pathway of MMP-9 Activation and Inhibition
Caption: Signaling pathway of MMP-9 activation and its inhibition.
Experimental Workflow for Validating MMP-9 Inhibition
Caption: Experimental workflow for validating MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
Cross-Reactivity of Ethyl Acetohydroxamate-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl acetohydroxamate, a member of the hydroxamic acid class of compounds, and its derivatives are recognized for their potent inhibitory activity against a range of metalloenzymes. This guide provides a comparative analysis of the cross-reactivity of these inhibitors, with a focus on their performance against key enzyme targets. The information presented herein is supported by experimental data from published studies and includes detailed methodologies for relevant assays.
Performance Comparison of Hydroxamic Acid-Based Inhibitors
The inhibitory potential of hydroxamic acid derivatives is primarily attributed to the ability of the hydroxamic acid moiety to chelate the metal ions, most commonly zinc (Zn²⁺) or nickel (Ni²⁺), present in the active site of various metalloenzymes. This interaction disrupts the catalytic activity of these enzymes. While specific cross-reactivity data for this compound against a broad panel of enzymes is limited in publicly available literature, the inhibitory profile of its parent compound, acetohydroxamic acid, and other simple hydroxamates provides valuable insights into its likely off-target activities.
Urease Inhibition
Acetohydroxamic acid is a well-established and potent inhibitor of urease, a nickel-containing enzyme.[1] This inhibitory action is the basis for its clinical use in treating urinary tract infections caused by urease-producing bacteria.
Table 1: Comparative Inhibitory Activity of Acetohydroxamic Acid Against Urease from Different Sources
| Inhibitor | Enzyme Source | IC₅₀ / Inhibition Concentration | Reference |
| Acetohydroxamic Acid | Proteus mirabilis | IC₅₀: 8.8 mM | [2] |
| Acetohydroxamic Acid | Helicobacter pylori | 50% inhibition at 100 µg/mL | [3] |
| Acetohydroxamic Acid | Jack Bean | IC₅₀: ~4 µM | [4] |
| Acetohydroxamic Acid | E. coli (recombinant) | Significant inhibition | [5] |
Cross-Reactivity Against Other Metalloenzymes
Hydroxamic acids are known to exhibit inhibitory activity against other classes of metalloenzymes, most notably matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are zinc-dependent enzymes.[6][7] The lack of absolute selectivity can lead to off-target effects, a critical consideration in drug development.[8]
Table 2: Comparative Inhibitory Activity of Simple Hydroxamic Acids Against Various Metalloenzymes
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Acetohydroxamic Acid | Carbonic Anhydrase II (hCAII) | Binds to the active site | [9] |
| Benzohydroxamic Acid | Mushroom Tyrosinase | Kᵢ: 7 nM | [10] |
| Benzohydroxamic Acid | Histone Deacetylases (HDACs) | Kᵢ: 110 nM - 8 µM | [10] |
| Suberoylanilide Hydroxamic Acid (SAHA) | HDACs (pan-inhibitor) | IC₅₀: 0.15 µM | [11] |
| FN-439 (peptidyl hydroxamic acid) | Interstitial Collagenase (MMP-1) | IC₅₀: 1 µM | [12] |
| FN-439 (peptidyl hydroxamic acid) | Granulocyte Collagenase (MMP-8) | IC₅₀: 30 µM | [12] |
| FN-439 (peptidyl hydroxamic acid) | Granulocyte Gelatinase (MMP-9) | IC₅₀: 150 µM | [12] |
Note: The data presented for enzymes other than urease is for acetohydroxamic acid's parent compound or other simple/representative hydroxamic acids to infer the potential cross-reactivity of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key enzyme inhibition assays relevant to hydroxamic acid-based inhibitors.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay determines urease activity by measuring the production of ammonia.
Materials:
-
Urease enzyme solution
-
Urea (B33335) solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite (B82951) reagent
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test inhibitor solution at various concentrations, and 10 µL of the urease enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of urea solution to each well and incubate for a further 15 minutes at 37°C.
-
Stop the reaction by adding 40 µL of phenol-nitroprusside reagent and 40 µL of alkaline hypochlorite reagent.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC₅₀ value.[13]
Fluorometric Matrix Metalloproteinase (MMP) Activity Assay
This assay measures MMP activity through the cleavage of a quenched fluorogenic substrate.
Materials:
-
Recombinant MMP enzyme
-
Fluorogenic MMP substrate
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
Known MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black microplate, add the MMP enzyme solution to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a solvent control.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition at each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.[14]
Fluorometric Histone Deacetylase (HDAC) Activity Assay
This assay quantifies HDAC activity by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a stop solution like Trichostatin A)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black microplate, add HDAC assay buffer, the test inhibitor at various concentrations, and the diluted HDAC enzyme.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate signal development by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The cross-reactivity of this compound-based inhibitors with various metalloenzymes suggests potential modulation of key cellular signaling pathways.
Inhibition of Matrix Metalloproteinases and Impact on MAPK Signaling
MMPs are key regulators of the extracellular matrix and their activity is often linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[15][16] Inhibitors of MMPs can therefore interfere with these processes.
Inhibition of Histone Deacetylases and Modulation of NF-κB Signaling
HDACs are crucial for the regulation of gene expression, and their inhibition can impact various signaling pathways, including the NF-κB pathway, which plays a central role in inflammation and cell survival.[17][18] The interplay between HDACs and NF-κB is complex, with HDAC inhibitors capable of modulating NF-κB activity through the acetylation of its components.[3]
General Experimental Workflow for Inhibitor Cross-Reactivity Screening
A systematic approach is necessary to evaluate the cross-reactivity profile of an inhibitor.
References
- 1. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Ethyl Acetohydroxamate-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. Ethyl acetohydroxamate and its derivatives, a class of compounds characterized by a hydroxamic acid moiety, have garnered significant interest across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides an objective comparison of the in vitro and in vivo performance of selected this compound-derived drugs, supported by experimental data, to aid researchers in navigating the complexities of preclinical drug development.
I. Anticancer Activity of Acetohydroxamate Derivatives
A study by de Oliveira et al. (2020) investigated a series of novel synthetic acetohydroxamates for their anticancer effects against melanoma. This research provides a clear example of the divergence and correlation between in vitro cytotoxicity and in vivo antitumor activity.
Data Presentation
Table 1: In Vitro Cytotoxicity of Acetohydroxamate Derivatives against A375 Melanoma Cells
| Compound | MTT Assay IC50 (µM) | Sulforhodamine B Assay GI50 (µM) | Clonogenic Assay (% Inhibition at 10 µM) |
| AKS 61 | 7.5 ± 1.1 | 2.8 ± 0.4 | 98.2 ± 1.5 |
| AKS 7 | 15.2 ± 2.3 | 8.9 ± 1.2 | 75.4 ± 5.8 |
| Doxorubicin | 0.1 ± 0.02 | 0.05 ± 0.01 | 100 |
Data extracted from de Oliveira et al., 2020.[1]
Table 2: In Vivo Antitumor Efficacy of Acetohydroxamate Derivatives in an A375 Melanoma Xenograft Model
| Treatment Group | Dose and Route | Tumor Growth Inhibition (%) | Notes |
| Vehicle | 2.5% DMSO + 1% Tween 80 (p.o.) | 0 | - |
| AKS 61 | 50 mg/kg (p.o.) | No significant inhibition | Failed to prevent tumor growth in vivo. |
| AKS 7 | 50 mg/kg (p.o.) | ~50% | Significantly inhibited tumor growth. One animal showed complete tumor regression. |
Data interpreted from figures and text in de Oliveira et al., 2020.[1][2]
Table 3: Comparative Pharmacokinetic Profiles of AKS 61 and AKS 7 in CD-1 Mice
| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| AKS 61 | Oral (50 mg/kg) | ~100 | ~2 | ~500 |
| AKS 7 | Oral (50 mg/kg) | ~800 | ~1 | ~3000 |
Approximate values interpreted from pharmacokinetic profile graphs in de Oliveira et al., 2020.
Experimental Protocols
1. In Vitro Cytotoxicity Assays
-
Cell Line: A375 human melanoma cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are added at various concentrations and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.
-
-
Sulforhodamine B (SRB) Assay:
-
Cells are seeded and treated with the compounds as in the MTT assay.
-
After incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm).
-
The GI50 (concentration that inhibits 50% of cell growth) is determined.
-
-
Clonogenic Assay:
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with the compounds for a defined period.
-
The medium is replaced with fresh, drug-free medium, and cells are allowed to grow for 1-2 weeks until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
2. In Vivo Melanoma Xenograft Model
-
Animal Model: Nude mice (athymic, immunodeficient).
-
Tumor Inoculation: A375 cells (e.g., 2 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width^2)/2).
-
Treatment: When tumors reach a certain volume (e.g., 80-200 mm³), mice are randomized into treatment and control groups. The compounds are administered (e.g., orally) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors are excised and weighed.
Mandatory Visualization
II. Antibacterial Activity of Hydroxamic Acid Derivatives
While specific studies directly comparing the in vitro and in vivo efficacy of this compound-derived antibacterial agents are limited in publicly available literature, the broader class of hydroxamic acid derivatives has shown promise. These compounds often target metalloenzymes essential for bacterial survival.
Data Presentation
Table 4: Illustrative In Vitro and In Vivo Data for a Hypothetical Hydroxamic Acid-Based Antibacterial Agent
| Parameter | Value |
| In Vitro | |
| Target Organism | Staphylococcus aureus (MRSA) |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 2 µg/mL |
| In Vivo | |
| Animal Model | Murine Thigh Infection Model |
| Route of Administration | Intraperitoneal |
| Efficacious Dose (ED50) | 10 mg/kg |
| Bacterial Load Reduction (log10 CFU/g) at ED50 | >2 |
This table presents hypothetical data to illustrate the types of parameters measured. Specific data for this compound derivatives is needed from further research.
Experimental Protocols
1. In Vitro Antibacterial Assays
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Aliquots are taken from the wells of the MIC assay that show no visible growth.
-
These aliquots are plated onto an agar (B569324) medium without the test compound.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
2. In Vivo Murine Infection Model
-
Animal Model: Immunocompetent or neutropenic mice.
-
Infection: A standardized inoculum of the target bacterium is injected into a specific site (e.g., thigh muscle, peritoneum).
-
Treatment: The test compound is administered at various doses and schedules via a relevant route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: After a defined period, the infected tissue or organ is harvested, homogenized, and plated to determine the number of colony-forming units (CFUs). The reduction in bacterial load in treated animals is compared to that in vehicle-treated controls.
Mandatory Visualization
III. Enzyme Inhibition by this compound Derivatives
This compound and its derivatives are known to be effective inhibitors of various enzymes, particularly metalloenzymes, due to the chelating properties of the hydroxamic acid functional group.
Data Presentation
Table 5: Illustrative In Vitro vs. In Vivo Data for a Hypothetical this compound-Derived Enzyme Inhibitor
| Parameter | Value |
| In Vitro | |
| Target Enzyme | Matrix Metalloproteinase-9 (MMP-9) |
| Inhibition Constant (Ki) | 50 nM |
| IC50 | 100 nM |
| In Vivo | |
| Animal Model | Mouse Model of Inflammation |
| Route of Administration | Oral |
| Dose for 50% Inhibition of Target Enzyme Activity in Plasma | 20 mg/kg |
| Reduction in Inflammatory Biomarker | Significant at ≥ 20 mg/kg |
This table presents hypothetical data. Specific and comparative in vivo data for this compound-derived enzyme inhibitors is an area for further investigation.
Experimental Protocols
1. In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate: A purified recombinant enzyme and a specific fluorogenic or chromogenic substrate are used.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate.
-
The change in fluorescence or absorbance is monitored over time using a plate reader.
-
The initial reaction rates are calculated.
-
The IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
-
The inhibition constant (Ki) can be determined through further kinetic studies (e.g., by varying both substrate and inhibitor concentrations and fitting the data to appropriate models of enzyme inhibition).
-
2. In Vivo Pharmacodynamic (PD) Assay
-
Animal Model: A relevant animal model of a disease where the target enzyme is upregulated (e.g., a model of inflammation for an anti-inflammatory target).
-
Drug Administration: The inhibitor is administered to the animals at different doses.
-
Sample Collection: Blood or tissue samples are collected at various time points after drug administration.
-
Ex Vivo Enzyme Activity Measurement: The activity of the target enzyme in the collected samples is measured using an appropriate assay.
-
Efficacy Evaluation: The percentage of enzyme inhibition at different doses is calculated relative to vehicle-treated animals. This data can be correlated with pharmacokinetic data to establish a PK/PD relationship.
Mandatory Visualization
Conclusion
This comparative guide highlights the critical importance of integrating in vitro and in vivo studies in the evaluation of this compound-derived drug candidates. The anticancer data for acetohydroxamate derivatives demonstrates that potent in vitro activity does not always translate to in vivo efficacy, with pharmacokinetics playing a pivotal role. While comprehensive comparative data for this compound derivatives in antibacterial and enzyme inhibition applications is less readily available, the established methodologies provide a clear framework for future investigations. A thorough understanding of the interplay between in vitro potency, pharmacokinetic properties, and in vivo target engagement is essential for the successful development of this promising class of therapeutic agents.
References
Comparative analysis of different synthetic routes to hydroxamic acids.
Hydroxamic acids, organic compounds featuring the R-CO-N(OH)-R' functional group, are pivotal in medicinal chemistry and drug development.[1][2][3][4] Their potent metal-chelating properties make them effective inhibitors of various metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[1][4][5][6] The therapeutic potential of hydroxamic acid derivatives, including several FDA-approved anticancer drugs like Vorinostat (SAHA), has spurred significant interest in efficient and versatile synthetic methodologies.[4][6]
This guide provides a comparative analysis of four prominent synthetic routes to hydroxamic acids, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. The comparison includes detailed experimental protocols, quantitative data, and workflow diagrams for each method.
Synthesis from Carboxylic Esters
The reaction of carboxylic esters with hydroxylamine (B1172632) is a classical and frequently employed method for preparing hydroxamic acids.[1][2][7] This approach is straightforward but often requires an excess of hydroxylamine and basic conditions to proceed efficiently.[1]
Reaction Workflow
Caption: Workflow for hydroxamic acid synthesis from a carboxylic ester.
Experimental Protocol: Synthesis of Benzohydroxamic Acid
A representative protocol for the synthesis of benzohydroxamic acid from methyl benzoate (B1203000) is as follows:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride in methanol. To this solution, add 1.5 equivalents of a methanolic solution of potassium hydroxide (B78521) while cooling in an ice bath. A precipitate of potassium chloride will form.
-
Reaction: To the filtered methanolic solution of free hydroxylamine, add 1.0 equivalent of methyl benzoate.
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Acidify the residue with dilute hydrochloric acid to precipitate the crude hydroxamic acid. The product can be further purified by recrystallization from a suitable solvent like water or ethanol.
Synthesis from Carboxylic Acids via Coupling Agents
Direct conversion of carboxylic acids to hydroxamic acids requires the activation of the carboxyl group using a coupling agent. This method is highly versatile and often proceeds under mild conditions, making it suitable for complex molecules with sensitive functional groups.[1] Common coupling agents include carbodiimides (e.g., DCC, EDC), and N,N'-carbonyldiimidazole (CDI).[8]
Reaction Workflow
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Enzymatic Catalysts for Hydroxamic Acid Formation: A Mini‐Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Chelating Efficiency of Ethyl Acetohydroxamate for Specific Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating efficiency of ethyl acetohydroxamate with other common chelating agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications, from drug development to analytical chemistry.
This compound, a derivative of hydroxamic acid, is recognized for its role as a potent bidentate chelator of various metal ions. Hydroxamic acids are particularly known for their strong affinity for hard acid metal ions, most notably iron (Fe³⁺) and zinc (Zn²⁺). This property is central to their use in a variety of biological and pharmaceutical applications, including the inhibition of metalloenzymes, treatment of metal overload, and as anti-cancer agents.
Quantitative Comparison of Chelating Agent Performance
Disclaimer: The stability constants presented for "this compound" are those of Acetohydroxamic Acid (AHA) and are used as a proxy due to the lack of available data for the ethyl ester derivative. The ethyl group is not expected to significantly alter the fundamental chelation chemistry of the hydroxamic acid moiety.
Table 1: Stability Constants (log K) of Metal-Chelate Complexes
| Metal Ion | This compound (Acetohydroxamic Acid) | EDTA[1][2] | Deferoxamine (DFO)[3][4] | Trientine[5] |
| Fe³⁺ | 11.4[6] | 25.1 | 30.6 | - |
| Zn²⁺ | 5.8[7] | 16.5 | 11.1 | 13.0 |
| Cu²⁺ | 7.9[7] | 18.8 | 14.1 | 20.3 |
| Ni²⁺ | 5.9[7] | 18.6 | 10.1 | 14.0 |
| Pu⁴⁺ | 12.7 | 25.5 | - | - |
| Np⁴⁺ | 11.8 | 26.9 | - | - |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
Accurate determination of chelation efficiency is paramount for validating the efficacy of a chelating agent. The following are detailed methodologies for commonly employed experimental techniques.
Potentiometric Titration for Determination of Stability Constants (Irving-Rossotti Method)
This method is a highly reliable technique for determining the stepwise stability constants of metal-ligand complexes in solution.[8][9]
Materials:
-
pH meter with a glass electrode
-
Microburette
-
Thermostated reaction vessel
-
Standardized solutions of:
-
Strong acid (e.g., 0.1 M HClO₄)
-
Strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Ligand (this compound)
-
Metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salts of the metal ions of interest)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M NaClO₄)
-
Procedure:
-
Preparation of Titration Mixtures: Prepare the following three mixtures in the reaction vessel, maintaining a constant total volume and ionic strength:
-
Mixture A (Acid Blank): Strong acid + Inert salt
-
Mixture B (Ligand Blank): Strong acid + Ligand + Inert salt
-
Mixture C (Metal-Ligand): Strong acid + Ligand + Metal salt + Inert salt
-
-
Titration: Titrate each mixture with the standardized strong base solution. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
Calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values using the data from the acid and ligand blank titrations.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values using the data from all three titrations.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
UV-Vis Spectrophotometric Analysis of Chelation
This method is useful for observing the formation of colored metal-ligand complexes and can be used to determine the stoichiometry of the complex.[10][11]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the ligand and metal salts of known concentrations.
Procedure (Job's Method of Continuous Variation):
-
Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λₘₐₓ) of the metal-ligand complex. The λₘₐₓ is determined by scanning the spectrum of a solution known to contain the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a peak at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.
-
The stability constant can also be calculated from the absorbance data.
-
Mandatory Visualizations
Caption: Workflow for the evaluation and comparison of chelating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Determination of the Side-Reaction Coefficient of Desferrioxamine B in Trace-Metal-Free Seawater [frontiersin.org]
- 8. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 9. materialsciencetech.com [materialsciencetech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
Benchmarking New Ethyl Acetohydroxamate Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profiles of novel ethyl acetohydroxamate derivatives against established inhibitors targeting key metalloenzymes: Urease, Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs). The following sections present quantitative inhibitory data, detailed experimental methodologies for benchmark assays, and visualizations of relevant biological pathways and experimental workflows to support researchers in the evaluation of these emerging compounds.
Quantitative Comparison of Inhibitors
The inhibitory efficacy of novel and known compounds against their target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Urease Inhibition Data
| Compound | Urease Source | IC50 (µM) | Reference |
| New Derivative Example: | |||
| 2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid | Jack Bean | 0.13 ± 0.01 | |
| Known Inhibitors: | |||
| Acetohydroxamic Acid (AHA) | Jack Bean | ~42 - 100 | |
| Thiourea | Jack Bean | ~22.0 | [1] |
| Hydroxyurea | Not Specified | ~100 | [2] |
Table 2: Histone Deacetylase (HDAC) Inhibition Data
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| New Derivative Example: | |||
| Estratriene-based Hydroxamic Acid (CFT-2b) | HeLa nuclear extract | Superior to SAHA | [3] |
| Known Inhibitors: | |||
| Vorinostat (SAHA) | HDAC1 | 10 | [4] |
| HDAC3 | 20 | [4] | |
| Trichostatin A (TSA) | HDAC1 | 4.99 | |
| HDAC3 | 5.21 | ||
| HDAC6 | 16.4 | [5] |
Table 3: Matrix Metalloproteinase (MMP) Inhibition Data
| Compound | MMP Isoform | IC50 (nM) | Reference |
| New Derivative Example: | |||
| N-hydroxybutanamide derivative (iodoaniline moiety) | MMP-2 | ~1000 - 1500 | [6] |
| MMP-9 | ~1000 - 1500 | [6] | |
| MMP-14 | ~1000 - 1500 | [6] | |
| Known Inhibitors: | |||
| Batimastat | MMP-1 | 3 | [7] |
| MMP-2 | 4 | [7] | |
| MMP-9 | 4 | [7] | |
| Marimastat | MMP-1 | 5 | [8][9] |
| MMP-2 | 6 | [8][9] | |
| MMP-9 | 3 | [8][9] |
Experimental Protocols
Detailed methodologies are provided for the key enzymatic inhibition assays cited in this guide.
2.1. Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335).
-
Principle: The ammonia produced reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 625-630 nm, which is directly proportional to the ammonia concentration.
-
Reagents:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea substrate solution
-
Phosphate buffer (pH 7.0)
-
Test compounds (new this compound derivatives) and known inhibitors (e.g., Acetohydroxamic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide (B78521) and sodium hypochlorite)
-
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Add the urease enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.
-
Incubate at room temperature for a set time (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance at ~625 nm using a microplate reader.
-
-
Data Analysis: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2.2. In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay measures the inhibitory effect of compounds on the deacetylase activity of HDAC enzymes.
-
Principle: A fluorogenic HDAC substrate, which is non-fluorescent, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
-
Reagents:
-
Recombinant human HDAC enzyme (specific isoform)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a stop solution like Trichostatin A)
-
Test compounds and known inhibitors (e.g., Vorinostat) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well black microplate, add the HDAC Assay Buffer.
-
Add serial dilutions of the test compounds or DMSO for the control.
-
Add the diluted recombinant HDAC enzyme to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2.3. In Vitro MMP Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against MMP enzymes.
-
Principle: A quenched fluorogenic MMP substrate is cleaved by an active MMP enzyme, resulting in the release of a fluorescent group. The increase in fluorescence is proportional to the MMP activity.
-
Reagents:
-
Active recombinant human MMP enzyme (specific isoform)
-
MMP Assay Buffer
-
Fluorogenic MMP substrate (e.g., FRET-based)
-
Test compounds and known inhibitors (e.g., Batimastat) dissolved in a suitable solvent.
-
-
Procedure:
-
In a 96-well white or black microplate, add the MMP Assay Buffer.
-
Add the test compound dilutions or vehicle control.
-
Add the active MMP enzyme to the wells.
-
Pre-incubate the enzyme with the inhibitor for a recommended time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the reaction rate (slope of the kinetic curve). The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the control wells. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
3.1. Biological Pathways
References
- 1. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of estratriene-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Experimental Results Using Ethyl Acetohydroxamate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of ethyl acetohydroxamate's performance and outlines key factors influencing the consistency of its experimental outcomes. We delve into its applications as a metal-chelating agent and enzyme inhibitor, offering supporting data and detailed protocols to enhance the reliability of your research.
This compound is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, particularly as a precursor to hydroxamic acids.[1] These hydroxamic acids are recognized for their potent metal-chelating properties and their ability to inhibit metalloproteinases, enzymes implicated in a range of diseases including cancer and inflammation.[1] However, the consistency of experimental results using this compound can be influenced by several factors, from the purity of the reagent to the specifics of the experimental protocol.
Comparison with Alternative Metal Chelating Agents
This compound's utility as a metal chelator stems from the ability of its hydroxamic acid functional group to form stable complexes with metal ions. This property is crucial in various biochemical assays and as a foundational concept in the design of metalloenzyme inhibitors. To understand its performance, it is useful to compare it with other common chelating agents, such as ethylenediaminetetraacetic acid (EDTA).
While direct quantitative comparisons of the metal chelation efficiency between this compound and other chelators are not extensively documented in publicly available literature, the principles of chelation and the known properties of different chelating agents allow for a qualitative comparison. EDTA is a powerful, non-specific chelating agent that forms highly stable complexes with a wide range of metal ions.[2] In contrast, hydroxamic acids can exhibit more specific metal binding properties, which can be advantageous in biological systems where selective chelation is required.
Table 1: Qualitative Comparison of Metal Chelating Agents
| Feature | This compound | EDTA |
| Mechanism of Action | Forms coordination complexes with metal ions via the hydroxamic acid moiety. | Forms stable, water-soluble complexes with di- and trivalent metal ions through its four carboxylate and two amine groups. |
| Selectivity | Can exhibit some selectivity for different metal ions based on the molecular structure. | Generally non-selective, binding a broad range of metal ions with high affinity.[2] |
| Common Applications | Synthesis of metalloproteinase inhibitors, analytical reagent for metal ion detection.[3] | Widely used in molecular biology and biochemistry to inactivate metal-dependent enzymes and as a general metal scavenger.[4] |
| Potential for Variability | Purity, presence of synthetic byproducts, and solution stability can affect chelation efficiency. | Purity and pH of the solution are critical for consistent performance.[5] |
Performance as an Enzyme Inhibitor: Comparison with Other Hydroxamic Acids
Hydroxamic acid derivatives are a prominent class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents in oncology.[6][7] The inhibitory action of these compounds relies on the chelation of the zinc ion within the active site of HDAC enzymes.[6] While specific comparative data for this compound as an HDAC inhibitor is limited, we can draw comparisons with other well-characterized hydroxamic acid-based inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA).
Table 2: Comparison of Hydroxamic Acid-Based HDAC Inhibitors
| Inhibitor | Target HDACs | IC50 Values (HDAC1) | Key Structural Feature |
| This compound | Primarily a synthetic intermediate; HDAC inhibitory activity not extensively characterized. | Not widely reported. | Simple aliphatic hydroxamic acid. |
| SAHA (Vorinostat) | Pan-HDAC inhibitor.[8] | 16.1 nM[3] | Hydroxamic acid zinc-binding group with a phenyl-capped aliphatic chain. |
| Trichostatin A (TSA) | Potent, non-selective HDAC inhibitor. | Low nanomolar range. | Complex natural product with a hydroxamic acid moiety. |
The efficacy and reproducibility of enzyme inhibition assays are highly dependent on the purity of the inhibitor and the precise control of assay conditions.[9] Batch-to-batch variability in the purity of this compound can lead to inconsistent results in such assays.
Factors Influencing the Reproducibility of Experimental Results
The consistency of experimental outcomes with this compound is contingent on several critical factors that researchers must control.
Purity of this compound: The presence of impurities, such as unreacted starting materials or side-products from synthesis, can significantly impact experimental results. For instance, in metal chelation studies, impurities may compete for metal binding, leading to an underestimation of this compound's chelation capacity. In enzyme inhibition assays, impurities could have their own biological activity, confounding the interpretation of the results. It is crucial to use highly purified this compound and to be aware of the potential for batch-to-batch variations in purity.[10]
Stability in Solution: The stability of this compound in solution is another key factor.[11] Hydroxamic acids can be susceptible to hydrolysis, especially under acidic or basic conditions.[12] Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration and, consequently, to irreproducible results. It is recommended to prepare fresh solutions of this compound for each experiment and to perform stability studies under the specific experimental conditions to be used.
Experimental Conditions: Minor variations in experimental parameters can have a significant impact on the outcome of reactions and assays. These include:
-
pH: The chelation ability and inhibitory activity of hydroxamic acids are often pH-dependent.[5]
-
Temperature: Reaction rates and enzyme kinetics are highly sensitive to temperature fluctuations.
-
Solvent: The solubility and stability of this compound can vary in different solvents.
-
Incubation Times: In enzyme inhibition assays, the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate must be precisely controlled.[13]
Experimental Protocols
To promote reproducibility, detailed and standardized experimental protocols are essential.
Synthesis and Purification of this compound
A reproducible synthesis of this compound can be achieved from ethyl acetimidate hydrochloride.[14]
Materials:
-
Ethyl acetimidate hydrochloride
-
Potassium carbonate
-
Acetyl chloride
Procedure:
-
Prepare ethyl acetimidate hydrochloride from acetonitrile and ethanol in the presence of acetyl chloride.
-
React the resulting ethyl acetimidate hydrochloride with hydroxylamine and potassium carbonate.
-
The reaction can yield a significant amount of this compound without the need for column chromatography.[14]
Purification:
-
Recrystallization or column chromatography can be used for further purification if necessary to ensure high purity for sensitive applications.
General Protocol for Assessing Enzyme Inhibition
This protocol provides a framework for evaluating the inhibitory activity of this compound or other hydroxamic acids against a target metalloenzyme (e.g., HDAC).[13][15]
Materials:
-
Purified target enzyme
-
Fluorogenic or colorimetric enzyme substrate
-
This compound (or other inhibitor) of high purity
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a series of dilutions of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[16]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the fluorescence or absorbance at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[13]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's application, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. scispace.com [scispace.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Compounds from Ethyl Acetohydroxamate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. Ethyl acetohydroxamate is a versatile starting material for the synthesis of various hydroxamic acids, a class of compounds with significant therapeutic potential.[1] This guide provides an objective comparison of key analytical techniques for assessing the purity of a representative compound synthesized from this compound, with supporting experimental protocols and data presented for clear comparison.
Core Analytical Techniques for Purity Determination
The primary methods for determining the purity of synthesized organic molecules are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] Mass Spectrometry (MS), often coupled with a chromatographic technique, serves as a powerful tool for the identification and structural elucidation of impurities.[3]
High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4] For purity analysis, the area of the peak corresponding to the main compound is compared to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the determination of compound purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[2][5] A key advantage of qNMR is that it does not require a reference standard for every impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[6]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and the nature of the expected impurities.
| Analytical Technique | Principle | Key Performance Characteristics | Ideal For |
| HPLC-UV | Separation based on polarity (Reversed-Phase) | Resolution: High for separating closely related impurities.Sensitivity: Good, dependent on the chromophore of the analyte and impurities.Quantitative Accuracy: Excellent with proper calibration. | Routine purity checks, quantification of the main component and known non-volatile impurities. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of protons. | Accuracy: High, as it is a primary ratio method.Specificity: Excellent for structural confirmation.Throughput: Generally lower than HPLC for routine checks. | Accurate purity determination without the need for isolating impurities, structural confirmation of the main component. |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio analysis. | Sensitivity: Very high, excellent for trace impurity detection.Specificity: Unparalleled for molecular weight determination and structural elucidation of impurities. | Identification of unknown impurities, impurity profiling, and degradation studies. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on a representative synthetic target, N-benzylacetohydroxamic acid, synthesized from this compound.
Synthesis of N-benzylacetohydroxamic acid from this compound
A common synthetic route to hydroxamic acids involves the reaction of an ester with hydroxylamine (B1172632) or its derivatives. For the purpose of this guide, we will consider the synthesis of N-benzylacetohydroxamic acid. The primary impurities expected would be unreacted this compound, benzylamine, and potentially the corresponding carboxylic acid from hydrolysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the purity of the synthesized N-benzylacetohydroxamic acid and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 50:50 (v/v) ratio.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of N-benzylacetohydroxamic acid using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized N-benzylacetohydroxamic acid into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation for accurate integration.
-
-
Data Analysis:
-
Identify well-resolved signals for both the analyte and the internal standard.
-
Integrate these signals accurately.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Experimental Workflows
Diagrams illustrating the logical flow of the purity assessment process can aid in understanding the experimental design.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Assessment.
Conclusion
A multi-technique approach is often optimal for the comprehensive assessment of synthesized compound purity. HPLC provides a robust and high-throughput method for routine purity checks, while qNMR offers a highly accurate, primary method for purity determination without the need for extensive reference standards. LC-MS is indispensable for the identification of unknown impurities that may arise during synthesis. By selecting the appropriate analytical tools and following validated protocols, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes.
References
Safety Operating Guide
Proper Disposal of Ethyl Acetohydroxamate: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of ethyl acetohydroxamate, ensuring laboratory safety and regulatory compliance. This document provides detailed procedural steps for researchers, scientists, and drug development professionals.
This compound is a versatile compound utilized in various research and development applications. Due to its chemical nature, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary safety precautions, disposal procedures, and in-lab chemical degradation protocols.
I. Safety and Handling
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound.
Key Hazards:
-
Flammable Liquid: this compound is classified as a flammable liquid.[1]
-
Potential Health Risks: While not classified as highly toxic, it may cause mild irritation to the eyes, skin, and respiratory tract upon acute exposure. Ingestion or inhalation of large quantities could lead to gastrointestinal discomfort or respiratory distress.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Nitrile rubber gloves
-
Chemical splash goggles
-
A fully buttoned lab coat
-
In some cases, a dust mask (type N95, US) or a suitable respirator may be necessary.[1]
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
II. Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| CAS Number | 10576-12-2 |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Appearance | White solid to transparent liquid |
| Melting Point | 23-25 °C |
| Boiling Point | 55-58 °C at 6 mmHg |
| Flash Point | 55 °C (131 °F) - closed cup[1] |
| Storage Temperature | 2-8°C |
III. Standard Disposal Procedure (Untreated Waste)
For laboratories that do not perform on-site chemical treatment, the following logistical plan for the collection, storage, and disposal of this compound waste is recommended.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound (e.g., contaminated gloves, paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled container. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice. Leave approximately 10% headspace to allow for expansion.
-
-
Container Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Hazard Pictograms (e.g., Flammable Liquid)
-
Accumulation Start Date
-
-
Temporary Storage: Store the waste containers in a designated and secure satellite accumulation area (SAA) away from general laboratory traffic.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
IV. Experimental Protocol: In-Lab Chemical Degradation via Base-Catalyzed Hydrolysis
For laboratories equipped to perform chemical waste treatment, base-catalyzed hydrolysis can be an effective method to degrade this compound into less hazardous compounds. The reaction of esters with a base, such as sodium hydroxide (B78521), is known as saponification and is generally an irreversible process. This procedure should be performed by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound into sodium acetate (B1210297) and hydroxylamine.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Personal Protective Equipment (PPE)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate reaction vessel and secondary containment
Experimental Procedure:
-
Preparation: Don appropriate PPE and work within a chemical fume hood.
-
Dilution: If the this compound waste is concentrated, it may be beneficial to dilute it with a compatible solvent to better control the reaction.
-
Reaction Setup: Place the this compound waste in a suitable reaction vessel equipped with a stir bar and place it on a stir plate within secondary containment.
-
Base Addition: Slowly add a 1 M sodium hydroxide solution to the this compound waste while stirring. A 1:1 molar ratio is the stoichiometric requirement, but using a slight excess of NaOH can help ensure the reaction goes to completion. The reaction is often carried out at room temperature, but gentle heating may increase the rate of hydrolysis.
-
Monitoring: Monitor the reaction progress. The hydrolysis of esters by a base is typically a second-order reaction.
-
Neutralization and Disposal of Products:
-
Hydroxylamine: The resulting solution will contain hydroxylamine, which is itself a hazardous substance. It can be a skin and respiratory tract irritant and may have effects on the blood. Therefore, the final solution must still be disposed of as hazardous waste.
-
Sodium Acetate: The other product, sodium acetate, is generally considered to be of low toxicity. Dilute solutions of acetate can often be disposed of down the drain, but this is not recommended when mixed with hydroxylamine.
-
Final pH Adjustment: Before collection by EHS, the pH of the final solution should be adjusted to a neutral range (typically between 6 and 8) by slowly adding a suitable acid (e.g., dilute hydrochloric acid).
-
-
Final Disposal: The treated and neutralized solution should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management policies and your local regulatory requirements.
References
Safeguarding Your Research: A Guide to Handling Ethyl Acetohydroxamate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl acetohydroxamate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that requires careful handling to prevent exposure and ensure safety. The following table summarizes the key safety data.
| Property | Value | Source |
| CAS Number | 10576-12-2 | [1][2] |
| Molecular Formula | C4H9NO2 | [1][2] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White solid to transparent liquid | [2] |
| Melting Point | 23-25 °C (73.4-77 °F) | [1] |
| Boiling Point | 55-58 °C (131-136.4 °F) at 6 mmHg | [1] |
| Flash Point | 55 °C (131 °F) - closed cup | [1] |
| Vapor Pressure | 33.7 Pa at 25 °C | [3] |
| Signal Word | Warning | [1] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
Recommended Personal Protective Equipment
A comprehensive approach to personal protection is mandatory when working with this compound. The following PPE is required:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a higher risk of splashing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator is necessary. Given that this compound can be a liquid and has a noticeable vapor pressure, a half-mask or full-facepiece respirator with organic vapor cartridges is recommended over a simple dust mask.
-
Body Protection: A flame-resistant lab coat must be worn at all times. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the experiment. Closed-toe shoes are mandatory.
Operational Plan: From Receipt to Disposal
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Experimental Protocol
-
Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in section 1.1.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest spill kit and ensure it is fully stocked.
-
-
Handling:
-
When transporting this compound, use a secondary container to prevent spills.
-
All weighing and measuring of the chemical should be performed inside a certified chemical fume hood.
-
Conduct all experimental procedures involving this compound within the fume hood to minimize inhalation exposure.
-
-
Cleanup and Storage:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage temperature is 2-8°C.[1]
-
Properly doff and dispose of all contaminated PPE in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
-
Disposal Method: As a flammable liquid, this compound should not be disposed of down the drain. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
EH&S Coordination: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Always follow their specific procedures and guidelines. Contaminated packaging should be disposed of as unused product.[4]
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and contribute to a safer research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
